Ergonovine tartrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2,3-dihydroxybutanedioic acid;N-(1-hydroxypropan-2-yl)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C19H23N3O2.C4H6O6/c2*1-11(10-23)21-19(24)13-6-15-14-4-3-5-16-18(14)12(8-20-16)7-17(15)22(2)9-13;5-1(3(7)8)2(6)4(9)10/h2*3-6,8,11,13,17,20,23H,7,9-10H2,1-2H3,(H,21,24);1-2,5-6H,(H,7,8)(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCWZQWWOZZUXTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.CC(CO)NC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(C(C(=O)O)O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H52N6O10 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
800.9 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129-50-0 | |
| Record name | Ergometrine tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.503 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Historical Trajectories and Seminal Discoveries in Ergonovine Research
Early Academic Investigations of Ergot Alkaloids
The ergot fungus, Claviceps purpurea, has been known for its potent and often dangerous properties for millennia. Early scientific endeavors focused on understanding these effects, leading to the gradual isolation and characterization of its complex chemical constituents.
Pre-20th Century Observations of Ergot-Related Biological Activity
Human and animal interactions with ergot-contaminated grains date back to antiquity. Historical records suggest awareness of its effects, which manifested in various syndromes. Ergotism, often referred to as "St. Anthony's Fire," was a severe pathological condition resulting from the ingestion of ergot alkaloids. Early descriptions, as far back as 600 BC, allude to "noxious pustules in the ear of grain" wikipedia.org. By 350 BC, Parsees described "noxious grasses that cause pregnant women to drop the womb and die in childbed" wikipedia.org. The medieval period saw frequent epidemics of ergotism in Europe, causing tens of thousands of deaths and characterized by symptoms ranging from convulsions and hallucinations to gangrene nih.govnih.govkarger.comnih.govmdpi.comrxlist.comnih.govthoracickey.comresearchpromo.com.
Despite its toxicity, ergot was also recognized for its medicinal properties, particularly in obstetrics. By the 16th century, German physician Lonitzer described ergot as a remedy used by midwives to quicken childbirth nih.govkarger.comkarger.com. However, the imprecision of dosage with crude ergot preparations often led to severe complications, including uterine ruptures, earning it the grim moniker "pulvis ad mortem" (dust of death) nih.govasm.org. This led to a caution in its use during labor, with its application shifting towards preventing postpartum hemorrhage after 1828 nih.gov.
Pioneering Isolation Efforts and Characterization of Ergot Alkaloids
The early 20th century marked a pivotal period for the scientific investigation of ergot. The complex mixture of alkaloids present in ergot was a significant challenge for researchers. In the early 1900s, Barger and Dale isolated a compound they named "ergotoxine." However, this substance was later discovered to be a mixture of three distinct ergot alkaloids: ergocornine, ergocristine, and ergocryptine nih.govkarger.comkarger.comscispace.comresearchgate.netnih.gov. This realization highlighted the need for more precise isolation techniques to identify individual pharmacologically active components.
A significant breakthrough occurred in 1918 when Arthur Stoll, working at Sandoz Pharmaceuticals, successfully isolated ergotamine nih.govkarger.commdpi.comkarger.comscispace.comresearchgate.netnih.govwikipedia.orgresearchgate.netresearchgate.net. Ergotamine proved to be an effective agent, particularly for the treatment of migraine headaches, and its isolation represented a major step towards standardized ergot-based therapeutics wikipedia.orgresearchgate.netkarger.com.
Elucidation of Ergonovine as a Distinct Ergot Alkaloid
The quest to identify the specific principle responsible for ergot's traditional obstetrical effects continued, leading to the discovery of ergonovine.
Identification and Isolation by Moir, Dudley, and Rogers (1935)
The specific oxytocic (uterine-contracting) principle of ergot was a subject of focused investigation in the early 1930s. In 1932, Moir observed that a water-soluble extract of ergot, distinct from previously identified alkaloids, promptly induced vigorous uterine activity nih.govsemanticscholar.orgroyalsocietypublishing.orgasu.educapes.gov.br. This observation prompted further chemical research.
In 1935, Harold Ward Dudley, in collaboration with John Chassar Moir, successfully isolated and characterized this key substance, which they named "ergometrine" nih.govkarger.comnih.govkarger.comasm.orgscispace.comsemanticscholar.orgroyalsocietypublishing.orgasu.educapes.gov.brru.nlwikipedia.orgsi.edunih.govliverpool.ac.ukdss.go.thnih.govresearchgate.netresearchgate.net. Almost concurrently, other research groups also reported the isolation of this water-soluble alkaloid: Davis and Rogers in America identified it as "ergonovine," while Stoll and Burckhardt in Switzerland named it "ergobasine" semanticscholar.orgwikipedia.orgnih.govliverpool.ac.uk. These parallel discoveries underscored the significance of this compound, which was recognized as the primary agent responsible for ergot's traditional use in obstetrics.
Context within Broader Ergot Alkaloid Research Programs
The discovery of ergonovine occurred within a vibrant research landscape focused on understanding the diverse chemical and pharmacological properties of ergot alkaloids. Following the isolation of ergotamine for migraine treatment, the identification of ergonovine as the specific oxytocic principle represented a crucial advancement in obstetric medicine. This work built upon earlier efforts to decipher the complex composition of ergot, including the initial misidentification of "ergotoxine" as a single compound.
The research programs of the Wellcome group (including Barger, Dale, and Dudley) and Sandoz Pharmaceuticals (with Stoll and Hofmann) were central to these developments scispace.comresearchgate.netnih.govresearchgate.net. The elucidation of ergonovine's structure and its potent, specific action on the uterus provided a more reliable and effective therapeutic agent for managing postpartum hemorrhage, contributing significantly to the decline in maternal mortality rates in the early to mid-20th century asu.eduwikipedia.orgsi.edu. The subsequent worldwide investigations led to the elucidation of various ergot alkaloid structures and the development of numerous therapeutics derived from them.
Ergot Alkaloids: Key Discoveries and Isolations
| Alkaloid | Key Discoverers/Isolators | Year of Discovery/Isolation | Notes |
| Ergotoxine | Barger, Dale | Early 1900s | Later identified as a mixture of ergocornine, ergocristine, ergocryptine. |
| Ergotamine | Arthur Stoll | 1918 | Primarily used for migraine treatment. |
| Ergometrine / Ergonovine | Moir, Dudley, Rogers (and others) | 1932 (Moir's observation) / 1935 (Isolation) | Identified as the specific oxytocic principle of ergot. |
Biosynthetic Pathways and Natural Occurrence of Ergonovine
Fungal and Plant Origins of Ergonovine
Ergonovine is a naturally occurring compound primarily synthesized by a diverse range of fungi. nih.govmdpi.comresearchgate.net Its presence extends to certain plants, a phenomenon directly linked to symbiotic relationships with these ergot alkaloid-producing fungi. mdpi.comnih.gov
Production by Claviceps purpurea and Related Fungi
The most well-known producer of ergonovine is the fungus Claviceps purpurea, which parasitizes the flowering heads of rye and other cereals. wikipedia.orgmdpi.com This parasitic relationship results in the formation of a sclerotium, or ergot, which is a compact mass of fungal mycelium that replaces the grain. These ergots are the primary source from which ergonovine was first isolated. ijsart.com
Beyond Claviceps, several other fungal genera are known to produce ergonovine and other ergot alkaloids. These include species within Epichloë, Aspergillus, and Penicillium. nih.govmdpi.comresearchgate.net Epichloë species are often found as endophytic symbionts in grasses, where they produce a range of alkaloids, including ergonovine, that can protect the host plant from herbivores. nih.govnih.gov Certain species of Aspergillus and Penicillium have also been identified as producers of ergot alkaloids, though the specific profiles and quantities can vary significantly between species and strains. nih.govcabidigitallibrary.org
Table 1: Fungal Producers of Ergonovine and Related Ergot Alkaloids
| Fungal Genus | Typical Association | Significance in Ergonovine Production |
| Claviceps | Parasitic on grasses and cereals | Primary and historical source of ergonovine from sclerotia. wikipedia.org |
| Epichloë | Endophytic symbionts of grasses | Produces ergonovine which can provide protective benefits to the host plant. nih.govnih.gov |
| Aspergillus | Saprophytic, some are opportunistic pathogens | Certain species are capable of synthesizing ergot alkaloids. nih.gov |
| Penicillium | Saprophytic, widespread in various environments | Some species have been identified as producers of ergot alkaloids. nih.govcabidigitallibrary.org |
Presence in Host Plants Associated with Fungal Symbiosis
The detection of ergonovine in certain plant species is a direct consequence of their symbiotic relationship with ergot alkaloid-producing fungi. nih.govresearchgate.net For instance, grasses in the family Poaceae that host endophytic Epichloë fungi can accumulate ergonovine and other alkaloids in their tissues. nih.gov This symbiotic relationship is often mutualistic, with the fungus providing chemical defense against herbivores in exchange for nutrients from the plant. nih.gov
Similarly, some species of morning glories (family Convolvulaceae) have been found to contain ergonovine. mdpi.com This is attributed to a symbiotic relationship with fungi from the family Clavicipitaceae, which are transmitted through the plant's seeds. researchgate.net The presence of these alkaloids can deter seed predators and herbivores, thus enhancing the plant's reproductive success. researchgate.net
Enzymatic Mechanisms of Ergonovine Biosynthesis
The biosynthesis of ergonovine is a complex, multi-step process orchestrated by a series of specific enzymes. The pathway begins with fundamental precursor molecules and proceeds through the formation of the characteristic ergoline (B1233604) ring structure, culminating in the final ergonovine molecule. nih.govmdpi.comresearchgate.net
Initial Steps: L-Tryptophan and Dimethylallyl Diphosphate (DMAPP) Condensation
The biosynthesis of all ergot alkaloids, including ergonovine, commences with the condensation of the amino acid L-tryptophan and dimethylallyl diphosphate (DMAPP). nih.govnih.govrsc.org This crucial first committed step involves the prenylation of L-tryptophan at the C4 position of the indole (B1671886) ring. nih.govmdpi.comresearchgate.net DMAPP serves as the prenyl donor, contributing a five-carbon isoprene unit to the tryptophan molecule. nih.govmdpi.comresearchgate.net
Role of 4-Dimethylallyltryptophan Synthase (DMATS/FgaPT2) in Ergoline Ring Formation
The initial condensation reaction is catalyzed by the enzyme 4-dimethylallyltryptophan synthase, commonly known as DMATS. nih.govmdpi.comresearchgate.netnih.gov In some literature, particularly concerning Aspergillus fumigatus, this enzyme is referred to as FgaPT2. nih.govmdpi.comresearchgate.net DMATS is a key enzyme that directs the entry of precursors into the ergot alkaloid pathway. The product of this reaction is 4-(γ,γ-dimethylallyl)tryptophan (DMAT). nih.gov Following the formation of DMAT, a series of enzymatic reactions, including methylation, oxidation, and cyclization, lead to the formation of the tetracyclic ergoline ring system, the core structure of all ergot alkaloids. rsc.org
Characterization of Ergonovine Synthetase (lpsC) and Lysergic Acid Alkanolamide Formation
The final step in the biosynthesis of ergonovine involves the formation of an amide bond between D-lysergic acid, a key intermediate derived from the ergoline ring, and the amino acid L-alanine. nih.govresearchgate.net This reaction is catalyzed by a non-ribosomal peptide synthetase (NRPS) known as ergonovine synthetase, which is encoded by the lpsC gene. nih.govresearchgate.net
Ergonovine synthetase is a monomodular NRPS that activates both D-lysergic acid and L-alanine. nih.govresearchgate.net The enzyme then catalyzes the condensation of these two substrates. A subsequent reduction step, also carried out by a domain within ergonovine synthetase, converts the carboxyl group of the attached alanine to a primary alcohol, resulting in the final ergonovine molecule. nih.govrsc.orgnih.gov
Table 2: Key Enzymes in Ergonovine Biosynthesis
| Enzyme | Gene | Substrates | Product | Function |
| 4-Dimethylallyltryptophan Synthase (DMATS/FgaPT2) | dmaW | L-tryptophan, Dimethylallyl diphosphate (DMAPP) | 4-(γ,γ-dimethylallyl)tryptophan (DMAT) | Catalyzes the first committed step in ergot alkaloid biosynthesis. nih.govnih.govmdpi.com |
| Ergonovine Synthetase | lpsC | D-lysergic acid, L-alanine | Ergonovine | Catalyzes the final condensation and reduction steps to form ergonovine. nih.govresearchgate.net |
Comparative Analysis of Biosynthetic Gene Clusters Across Producing Organisms
The genetic blueprint for ergot alkaloid production, including ergonovine, is located in biosynthetic gene clusters (BGCs). Comparative genomic studies have revealed both conserved core structures and significant variations in these clusters across different fungal species, which accounts for the remarkable diversity of ergot alkaloids observed in nature. nih.govresearchgate.netresearchgate.net
The core of the ergot alkaloid synthesis (eas) cluster contains a set of genes responsible for the formation of the initial key intermediate, chanoclavine-I aldehyde. These early-pathway genes, including dmaW, easF, easC, easE, and easD, are largely conserved across most ergot alkaloid-producing fungi. nih.govusask.ca The diversification of the final products arises from the presence, absence, or variation of "late-pathway" genes within the cluster. rsc.org
For instance, fungi in the family Trichocomaceae (e.g., Aspergillus and Penicillium) typically produce clavine alkaloids and lack the cloA gene, a P450 monooxygenase required for the conversion of clavine intermediates to lysergic acid, the immediate precursor for ergonovine. nih.govnih.gov In contrast, members of the Clavicipitaceae family (e.g., Claviceps purpurea) possess the cloA gene and a suite of non-ribosomal peptide synthetase (NRPS) genes that assemble the final complex alkaloids. researchgate.netfrontiersin.org
The synthesis of ergonovine specifically requires the monomodular NRPS encoded by the lpsC gene (also known as ergonovine synthetase). nih.govareeo.ac.ir This enzyme catalyzes the condensation of D-lysergic acid with alanine, followed by a reduction step. areeo.ac.irvilniustech.lt The presence and expression of lpsC are therefore a key determinant for ergonovine production. In Claviceps purpurea, the eas cluster is extensive, containing multiple NRPS genes such as lpsA and lpsB for ergopeptine synthesis, alongside lpsC for ergoamide (ergonovine) synthesis. nih.govareeo.ac.ir These NRPS enzymes, LpsA and LpsC, appear to compete for the activated D-lysergic acid loaded onto the LpsB enzyme, influencing the final profile of alkaloids produced. nih.gov
In some strains of C. purpurea, mutations such as an internal stop codon in the lpsC gene have been identified, leading to the inability of those strains to produce ergonovine. nih.gov Comparative analyses indicate that the evolution of ergot alkaloid diversity has been driven by processes such as gene gain, gene loss, and neofunctionalization, particularly within the late-pathway genes located at the peripheries of the conserved core cluster. rsc.orgnih.govresearchgate.netdavidmoore.org.uk
Comparative Analysis of Key Genes in Ergot Alkaloid Biosynthetic Clusters
| Gene | Function | Claviceps purpurea | Aspergillus fumigatus | Penicillium species | Metarhizium brunneum |
|---|---|---|---|---|---|
| dmaW | Dimethylallyl tryptophan synthase (First step) | Present | Present | Present | Present |
| easA | Chanoclavine-I aldehyde isomerase/reductase (Branch point) | Present (Isomerase form) | Present (Reductase form) | Present (Reductase form) | Present (Isomerase form) |
| cloA | P450 monooxygenase (Lysergic acid formation) | Present | Absent | Absent | Present |
| lpsB | NRPS - D-lysergic acid activation | Present | Absent | Absent | Present |
| lpsC | NRPS - Ergonovine synthesis | Present | Absent | Absent | Present |
| lpsA | NRPS - Ergopeptine synthesis | Present | Absent | Absent | Absent |
This table provides a simplified comparison of the presence or absence of key genes that determine the final ergot alkaloid profile in representative fungal genera. The specific gene content can vary between species and strains within each genus.
Regulation and Modulation of Ergonovine Biosynthesis in Fungi
The production of ergonovine and other ergot alkaloids is a tightly regulated process, influenced by a complex interplay of genetic and environmental factors. This regulation ensures that the fungus produces these metabolically expensive compounds under conditions where they are most beneficial, such as during host colonization or in response to stress. nih.gov
Genetic regulation of the eas gene cluster often involves pathway-specific transcription factors. A notable example is the easR gene, identified adjacent to the eas cluster in the insect pathogen Metarhizium brunneum. rsc.orgmdpi.com Studies involving the knockout of easR demonstrated a significant reduction or complete loss of eas gene transcripts and a lack of ergot alkaloid accumulation, indicating that EasR is a positive regulator required for the expression of the biosynthetic genes. mdpi.com Homologs of easR have been found in at least 15 other ergot alkaloid-producing fungi, suggesting a conserved mechanism for pathway-specific regulation. rsc.orgmdpi.com In addition to pathway-specific regulators, global regulators of secondary metabolism in fungi, such as LaeA in Aspergillus species, may also play a role, although their direct influence on ergonovine synthesis is part of a broader regulatory network. nih.gov
Environmental and nutritional conditions are critical modulators of ergonovine biosynthesis. One of the most well-documented regulatory mechanisms is the induction of the pathway by its precursor, L-tryptophan. researchgate.netmdpi.com Conversely, high concentrations of phosphate in the growth medium are known to repress alkaloid synthesis. nih.govmdpi.com Production of ergot alkaloids typically commences after the initial phase of rapid growth (trophophase) when phosphate levels in the medium have been depleted. mdpi.com The carbon-to-nitrogen ratio in the substrate is also an important factor, with high sugar content often favoring alkaloid production. mdpi.com
The physical environment of the fungus also plays a crucial role. For many producing fungi, the biosynthesis of ergot alkaloids is condition-specific. For example, Metarhizium species produce abundant ergot alkaloids when colonizing an insect host but not when growing in a plant host or in certain axenic culture conditions. nih.govnih.gov Similarly, endophytic fungi of the genus Epichloë produce high levels of alkaloids when in symbiosis with their grass hosts, but not typically in culture. nih.gov Temperature is another modulating factor, with the optimal temperature for fungal growth not always aligning with the optimal temperature for alkaloid production. In Claviceps purpurea, growth can occur over a wide temperature range, but the optimum for mycelial development is between 20°C and 30°C.
Key Factors Regulating Ergonovine/Ergot Alkaloid Biosynthesis
| Factor | Type | Effect on Biosynthesis | Mechanism/Note |
|---|---|---|---|
| easR | Genetic (Transcription Factor) | Positive (+) | Pathway-specific positive regulator required for expression of eas cluster genes. rsc.orgmdpi.com |
| Tryptophan | Nutritional (Precursor) | Positive (+) | Induces the expression of biosynthetic genes. researchgate.netmdpi.com |
| Phosphate | Nutritional | Negative (-) | High concentrations repress alkaloid synthesis; depletion of phosphate often initiates production. nih.govmdpi.com |
| High C/N Ratio | Nutritional | Positive (+) | High sugar content in the medium generally promotes alkaloid synthesis. mdpi.com |
| Host Environment | Environmental | Modulatory | Production is often significantly higher during host interaction (e.g., insect or plant symbiosis) compared to axenic culture. nih.govnih.gov |
| Temperature | Environmental | Modulatory | Optimal temperature for alkaloid production may differ from that for fungal growth. |
Chemical Synthesis and Advanced Derivatization of Ergonovine
Strategies for de novo Chemical Synthesis of Ergonovine and its Precursors
The total synthesis of ergonovine hinges on the successful construction of its core tetracyclic ergoline (B1233604) structure, lysergic acid. This precursor is then elaborated to the final product.
The total synthesis of lysergic acid has been a formidable challenge in organic chemistry since its structure was elucidated. The first successful total synthesis was a landmark achievement by Kornfeld and Woodward in 1954, which laid the groundwork for subsequent approaches. publish.csiro.aunih.govpublish.csiro.au Their strategy involved the construction of the C and D rings onto a pre-formed indole (B1671886) moiety. publish.csiro.au
These diverse synthetic pathways provide access to the lysergic acid scaffold, enabling the production of ergonovine and its analogs for research and therapeutic development. publish.csiro.au
| Dodonov, et al. (2023) | Coupling, dearomatization, and cyclization | Halopyridine and 4-haloindole | 12% | nsf.gov |
This table is interactive and can be sorted by column.
The final step in the de novo synthesis of ergonovine is the formation of an amide bond between the carboxylic acid of lysergic acid and the amino alcohol, (S)-2-aminopropan-1-ol. A common and effective method to achieve this is through the activation of the carboxylic acid to a more reactive species, such as an acid chloride.
This process typically involves treating (+)-lysergic acid with a chlorinating agent. For example, a mixture of phosphorus oxychloride and finely pulverized phosphorus pentachloride can be used to convert lysergic acid into (+)-lysergic acid chloride hydrochloride. google.com The excess chlorinating agent is then removed under vacuum. The resulting acid chloride is highly reactive and can be directly coupled with (S)-2-aminopropan-1-ol in the presence of a base to neutralize the generated HCl, yielding ergonovine. This amidation reaction is a critical step that formally completes the total synthesis of the alkaloid.
Achieving research-grade purity for ergonovine tartrate requires meticulous optimization of reaction conditions and rigorous purification protocols. The primary goal is to maximize the yield of the desired product while minimizing the formation of impurities, particularly the C-8 epimer, isoergonovine (also known as ergonovinine).
Optimization of the amidation step may involve careful control of temperature, reaction time, and stoichiometry of reagents to suppress epimerization at the C-8 position. Following the synthesis, isolation and purification are paramount. High-performance liquid chromatography (HPLC) is a critical tool for this purpose. acs.orgnih.gov Preparative HPLC can effectively separate ergonovine from unreacted starting materials, reagents, and isomeric impurities, yielding highly pure fractions. acs.orgnih.gov The purity of these fractions is subsequently verified using analytical HPLC coupled with mass spectrometry (MS/MS) or high-resolution mass spectrometry (HR-MS/MS). acs.orgresearchgate.net Final crystallization of the purified ergonovine as its tartrate salt further enhances purity and provides a stable, crystalline solid suitable for research applications.
Synthesis of Ergonovine Analogues and Structural Modifications
Modifying the structure of ergonovine allows researchers to probe its biological targets and develop new compounds with tailored pharmacological profiles.
Rational drug design involves creating specific molecular modifications to enhance a desired biological activity or to understand the interaction between a ligand and its receptor. nih.govresearchgate.net For ergonovine, which interacts with various G protein-coupled receptors (GPCRs) such as serotonin (B10506) and dopamine (B1211576) receptors, rational design can elucidate the structural features crucial for binding and activation.
This approach involves synthesizing analogs with systematic changes to the ergonovine scaffold. Modifications can be made to:
The Amide Side Chain: Altering the (S)-2-aminopropan-1-ol moiety can probe the size and nature of the receptor's binding pocket.
The Ergoline N-6 Position: Replacing the methyl group with other alkyl or functional groups can influence receptor affinity and selectivity.
The Tetracyclic Core: Substitutions on the aromatic D-ring can modulate electronic properties and interactions with the receptor. nsf.gov
By synthesizing these targeted derivatives and evaluating their binding affinities and functional activities, a detailed structure-activity relationship (SAR) map can be constructed. This knowledge is invaluable for designing novel ligands with improved selectivity and for understanding the molecular basis of ergot alkaloid pharmacology. escholarship.org
Semisynthesis, which uses a readily available natural product as a starting material, is a powerful and efficient strategy for producing novel ergot alkaloids. acs.orgresearchgate.net Lysergic acid, produced on an industrial scale by fermentation of Claviceps purpurea, is the primary precursor for many semisynthetic ergot derivatives. nih.gov
A common semisynthetic route involves the N-demethylation of an ergot alkaloid at the N-6 position, followed by re-alkylation with a different chemical group. For instance, an iron-catalyzed dealkylation reaction can yield the corresponding nor-ergot alkaloid. acs.org This intermediate can then be methylated or otherwise alkylated to introduce new functionalities. acs.orgnih.gov This approach has been successfully used to prepare isotopically labeled ergot alkaloids for use as internal standards in analytical methods, which are crucial for ensuring accuracy in food safety and pharmaceutical analysis. acs.orgresearchgate.net Other semisynthetic derivatives, such as pergolide (B1684310) and cabergoline, are developed through processes like hydrogenation of precursor alkaloids. nih.govresearchgate.net These semisynthetic methods provide versatile pathways to a wide range of novel ergot compounds with potential therapeutic applications. nih.govresearchgate.net
Stereochemical Considerations in Ergonovine Synthesis and Derivatization
The stereochemistry of ergonovine, an ergot alkaloid derived from lysergic acid, is fundamental to its biological function. The molecule possesses a rigid tetracyclic ergoline ring system with multiple chiral centers, leading to the potential for numerous stereoisomers. nih.govnih.gov However, only a specific spatial arrangement of atoms confers the desired pharmacological activity, making stereochemical control a critical aspect of its synthesis and derivatization.
The core structure of ergonovine is derived from (+)-lysergic acid, which provides key stereocenters. nih.gov The absolute configuration of these centers dictates the molecule's three-dimensional shape, which is crucial for its interaction with biological targets such as adrenergic, dopaminergic, and serotonin receptors. nih.govwikipedia.org The medicinally useful ergot alkaloids, including ergonovine, universally possess the R-chirality at carbon 5 (C-5). nih.gov
A particularly important stereocenter is at the C-8 position. Ergot alkaloids can exist as two distinct epimers at this position: the C-8-R-isomer and the C-8-S-isomer. nih.govresearchgate.net The naturally occurring and biologically active form of ergonovine is the C-8-R isomer. nih.govnih.gov The C-8-S isomers, often referred to with the prefix "iso-" (e.g., isolysergic acid derivatives), are generally considered to be biologically inactive or significantly less potent. nih.gov This difference in activity underscores the high degree of stereoselectivity of the biological receptors with which these compounds interact. The ergoline ring system is structurally similar to several biogenic amines, and its precise geometry is essential for effective receptor binding. nih.gov
The synthesis of ergonovine, therefore, requires precise control over these stereocenters. The total synthesis of its precursor, (+)-lysergic acid, has been a significant challenge in organic chemistry. Early syntheses produced a racemic mixture of (±)-lysergic acid, which then required resolution. publish.csiro.au More advanced synthetic strategies have focused on enantioselective methods to produce the correct (+)-lysergic acid isomer directly.
Key stereoselective approaches in the synthesis of the lysergic acid core include:
Chiral Resolution: One successful route involved the resolution of a racemic intermediate using a chiral resolving agent, such as (−)-dibenzoyl-tartaric acid, to isolate the precursor with the correct stereochemistry for (+)-lysergic acid. publish.csiro.au
Asymmetric Reactions: Modern enantioselective syntheses employ reactions that create chiral centers with a high degree of stereocontrol. For example, the Evans aldol (B89426) reaction has been utilized to stereoselectively construct key stereogenic centers during the synthesis of the ergoline skeleton. researchgate.net
Intramolecular Reactions: The formation of the tetracyclic ring system often involves intramolecular cyclization reactions where the stereochemistry of existing centers directs the formation of new ones. publish.csiro.auresearchgate.net
Once enantiomerically pure (+)-lysergic acid is obtained, the final step in ergonovine synthesis is the amidation reaction with a specific stereoisomer of 2-aminopropanol. Ergonovine is specifically the amide formed with (S)-2-aminopropanol (also known as L-(+)-2-aminopropanol or (S)-alaninol). nih.govnih.gov The use of this specific chiral amine is essential to form the final, biologically active ergonovine molecule.
The table below summarizes the key stereocenters in the ergonovine molecule.
Derivatization of ergonovine must also account for its stereochemistry. Chemical modifications can either retain the existing stereocenters or, in some cases, alter them. A primary concern is the potential for epimerization at the C-8 position, which can readily occur under certain conditions (e.g., basic solutions), converting the active R-isomer into the inactive S-isomer. nih.gov This interconversion between C-8 epimers is a critical factor in the handling, analysis, and derivatization of all ergot alkaloids. nih.govresearchgate.net
Advanced derivatization, such as the synthesis of isotopically labeled standards for analytical purposes, requires that the stereochemical integrity of the molecule be maintained throughout the synthetic sequence. For example, the synthesis of ergometrine-(N-¹³CD₃) and its epimer ergometrinine-(N-¹³CD₃) was achieved by coupling stable isotope-labeled lysergic acid with (S)-alaninol, preserving the crucial stereocenters. nih.gov
The profound impact of stereoisomerism on the biological activity of ergot alkaloids is summarized in the table below.
Advanced Analytical Methodologies for Ergonovine Research
Chromatographic Techniques for Ergonovine Separation and Quantification
Chromatography plays a pivotal role in separating ergonovine tartrate from complex matrices and quantifying it with precision. Various modes of chromatography, including High-Performance Liquid Chromatography (HPLC), Reversed-Phase Chromatography, and High-Performance Thin-Layer Chromatography (HPTLC), have been effectively utilized.
High-Performance Liquid Chromatography (HPLC) with UV and Fluorimetric Detection
HPLC is a cornerstone technique for the analysis of this compound, offering robust separation capabilities. Both UV-Vis and fluorescence detection methods are widely applied, with fluorescence detection generally providing superior sensitivity for ergot alkaloids nih.gov.
UV Detection: HPLC methods employing UV detection commonly use C18 or Phenyl stationary phases. Mobile phases typically consist of mixtures of organic solvents (like acetonitrile (B52724) or methanol) and aqueous buffers, often adjusted to specific pH levels. Detection wavelengths vary, with common choices including 230 nm, 240 nm, 310 nm, or 320 nm, depending on the specific mobile phase and column used researchgate.netsci-hub.boxresearchgate.net. For instance, a reversed-phase method utilizing a Zorbax® SB-Phenyl column with an acetonitrile:water (50:50, v/v) mobile phase at pH 3 achieved a retention time of approximately 4.1 minutes for ergotamine tartrate at 240 nm researchgate.netsci-hub.boxresearchgate.net. Another study reported a retention time of 8.30 minutes for ergotamine tartrate using a BDS Hypersil C8 column with a MeOH-0.1 M HCOOH mobile phase (70:30, v/v) and UV detection at 320 nm researchgate.net.
Fluorimetric Detection: Fluorimetric detection significantly enhances the sensitivity for ergot alkaloids due to their intrinsic fluorescence nih.gov. Common excitation wavelengths range from 310 nm to 330 nm, with emission wavelengths typically set between 360 nm and 420 nm researchgate.netsci-hub.boxdntb.gov.uaresearchgate.netmdpi.com. A study employing a Zorbax® SB-Phenyl column with an acetonitrile:water (50:50, v/v) mobile phase at pH 3 reported a retention time of approximately 3.8 minutes for this compound using fluorimetric detection at excitation/emission wavelengths of 310 nm/360 nm researchgate.netsci-hub.boxresearchgate.net. The sensitivity of fluorescence detection is highlighted by a method for ergometrine maleate (B1232345) that achieved a detection limit of 4 x 10⁻⁵ µg/mL nih.gov.
Table 4.1.1: Summary of HPLC Parameters for this compound Analysis
| Technique | Column Type | Mobile Phase Composition | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Reference(s) |
| HPLC-UV | Zorbax® SB-Phenyl | Acetonitrile:Water (50:50, v/v), pH 3 | 1.0 | 240 | ~4.1 | researchgate.netsci-hub.boxresearchgate.net |
| HPLC-UV | BDS Hypersil C8 | MeOH-0.1 M HCOOH (70:30, v/v) | 1.0 | 320 | ~8.30 | researchgate.net |
| HPLC-UV | Octadecyl (15 cm × 2.1 mm) | Gradient: Acetonitrile/Water (pH 3) (20:80 to 50:50) | 0.7 | 230 | Not specified | researchgate.netdntb.gov.ua |
| HPLC-Fluorimetric | Zorbax® SB-Phenyl | Acetonitrile:Water (50:50, v/v), pH 3 | 1.0 | Ex: 310, Em: 360 | ~3.8 | researchgate.netsci-hub.boxresearchgate.net |
| HPLC-Fluorimetric (HPTLC) | Not specified | Ethyl alcohol–Water (80:20, v/v) | Not specified | 322 | Not specified | dntb.gov.uaresearchgate.netmdpi.com |
Reversed-Phase Chromatography for Isomer and Epimer Separation
Reversed-phase chromatography (RPC) is the standard for separating ergot alkaloids, including potential isomers and epimers nih.govcreative-proteomics.com. This technique relies on the differential hydrophobic interactions between the analytes and a nonpolar stationary phase, typically a C18 bonded silica (B1680970) column, using a polar mobile phase nih.govcreative-proteomics.com. Ergot alkaloids possess a labile epimerization site at the C8 position, allowing for the formation of isomers nih.gov. RPC methods, particularly those employing alkaline mobile phases, are effective in maintaining the stability of these epimers and achieving their separation nih.gov. While specific parameters for the separation of ergonovine isomers are not extensively detailed, the general principles of RPC are well-established for resolving such closely related compounds within the ergot alkaloid class nih.govfrontiersin.org.
High-Performance Thin-Layer Chromatography (HPTLC) with Fluorescence Detection
HPTLC offers a cost-effective and rapid alternative for the analysis of ergonovine, often coupled with fluorescence detection for enhanced sensitivity dntb.gov.uaresearchgate.netmdpi.com. An eco-friendly HPTLC method has been developed using an ethyl alcohol–water (80:20 v/v) eluent system, with fluorescence detection at 322 nm dntb.gov.uaresearchgate.netmdpi.com. This method demonstrated linearity in the range of 25–1000 ng band⁻¹, proving to be sensitive, rapid, and stability-indicating dntb.gov.uaresearchgate.netmdpi.com. HPTLC has also been utilized for the simultaneous determination of ergotamine along with other pharmaceutical ingredients like caffeine (B1668208) and metamizole (B1201355) mdpi.comfrontiersin.org.
Table 4.1.3: Summary of HPTLC Parameters for Ergotamine (EGT) Analysis
| Technique | Stationary Phase | Mobile Phase Composition | Detection Wavelength (nm) | Linearity Range (ng band⁻¹) | Reference(s) |
| HPTLC-Fluorimetric | TLC plates F₂₅₄ | Ethyl acetate:Methanol (B129727):n-Hexane (8:2:3, v/v) | 322 (Fluorescence) | 25–1000 | dntb.gov.uaresearchgate.netmdpi.com |
| HPTLC-UV | TLC plates F₂₅₄ | Ethyl acetate:Methanol:n-Hexane (8:2:3, v/v) | 254 (UV Scanning) | Not specified | dntb.gov.ua |
Gas Chromatography-Mass Spectrometry (GC-MS) for Related Analytes
Direct analysis of ergot alkaloids, including ergonovine, by Gas Chromatography-Mass Spectrometry (GC-MS) is often limited due to their non-volatile nature and thermal instability nih.gov. However, GC-MS can be employed for related analytes or ergot alkaloids after appropriate derivatization to enhance volatility and thermal stability, such as the formation of trifluoroacetyl derivatives nih.gov. While specific GC-MS parameters for this compound are not widely reported, the technique is utilized for analyzing other ergot alkaloids or their metabolites in complex matrices like plasma or serum, often involving extraction and derivatization steps nih.govresearchgate.netresearchgate.netnih.govscispace.comresearchgate.netthermofisher.com. GC-MS is generally more suited for smaller, volatile, and semi-volatile organic molecules thermofisher.com.
Mass Spectrometry-Based Characterization of Ergonovine
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS and LC-MS/MS), provides powerful tools for the identification and structural elucidation of this compound and other ergot alkaloids.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification
LC-MS and LC-MS/MS techniques are considered standard methods for the sensitive and specific quantification and identification of ergot alkaloids nih.govresearchgate.netfrontiersin.orgresearchgate.netacs.orgacs.org. These hyphenated techniques combine the separation power of HPLC with the high sensitivity and specificity of mass spectrometry.
LC-MS/MS: Methods employing LC-MS/MS often utilize electrospray ionization (ESI) as the ionization source, operating in positive ion mode researchgate.netacs.orgoregonstate.eduthomastobin.comoregonstate.edu. The separation is typically achieved using reversed-phase chromatography. Detection can be performed using single-ion monitoring (SIM) or, more commonly, multiple reaction monitoring (MRM) for enhanced selectivity and sensitivity acs.orgoregonstate.edu. For instance, an LC-MS method was developed for the simultaneous quantitation of seven ergot alkaloids, including ergonovine, in vascular tissue, employing reversed-phase chromatography coupled with ESI and SIM detection researchgate.netacs.org. Limits of detection (LOD) and quantitation (LOQ) for these methods are typically in the picomole range researchgate.netacs.org.
Fragmentation Studies: Tandem mass spectrometry (MS/MS) allows for the detailed characterization of fragmentation patterns, aiding in structural confirmation. Ergonovine, lacking a peptide ring system common to ergopeptines, exhibits characteristic fragment ions, such as m/z 223 and 208, derived from its lysergic ring system oregonstate.eduthomastobin.comoregonstate.edu. These fragmentation patterns are crucial for unequivocally identifying the compound in complex mixtures.
Table 4.2.1: Summary of LC-MS Parameters for Ergot Alkaloid Analysis
| Technique | Ionization Mode | Detection Mode | Typical Column Type | Key Fragmentation Ions (m/z) | Limit of Detection (LOD) | Reference(s) |
| LC-ESI-MS/MS | ESI-Positive | SIM / MRM | C18 / Phenyl | ~223, ~208 (for ergonovine) | ~0.05 pmol | researchgate.netacs.orgoregonstate.eduthomastobin.comoregonstate.edu |
| LC-ESI-MS/MS | ESI-Positive | SIM | Reverse-phase | Not specified | 0.05 pmol | researchgate.netacs.org |
| LC-ESI-MS/MS | ESI-Positive | MRM | Not specified | Not specified | Not specified | acs.orgoregonstate.edu |
Compound List
this compound
Ergonovine
Ergometrine
Ergotamine tartrate
Ergotamine
Metoclopramide
Caffeine
Paracetamol
Dipyrone sodium
Analgin
Phenobarbital
Lysergic acid
Lysergol
Ergocornine
Ergocryptine
Ergocrystine
Bromocriptine (B1667881) mesylate
Metamizole
Tandem Mass Spectrometry (LC-MS/MS) for Sensitive Quantification and Structural Elucidation of Metabolites
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a cornerstone technique for the analysis of ergot alkaloids, offering unparalleled sensitivity and selectivity. This hyphenated technique is indispensable for the precise quantification of ergonovine and its metabolites in complex matrices and for the structural elucidation of novel or unknown compounds mdpi.comoregonstate.edunih.govresearchgate.netmdpi.comnih.gov. LC-MS/MS methods are considered the workhorse for ergot alkaloid quantification due to their ability to achieve low detection limits and provide detailed structural information through fragmentation analysis researchgate.net.
The application of LC-MS/MS allows for the sensitive detection and quantification of individual ergot alkaloids, even at trace levels, such as 0.5 ng/g nih.gov. For instance, a validated LC-MS/MS method has been successfully employed for the simultaneous determination of multiple ergot alkaloids in animal feeds, achieving limits of detection (LOD) and quantification (LOQ) as low as 0.25 ng/g and 0.5 ng/g, respectively mdpi.com. In biological matrices, such as human plasma, LC-MS/MS methods have demonstrated the capability to quantify specific ergot alkaloids like methylergonovine (B92282) with a lower limit of quantification (LLOQ) of 0.025 ng/mL researchgate.net. Furthermore, in tissue analysis, LODs of 0.05 pmol and LOQs of 0.1 pmol have been reported for various ergot alkaloids nih.gov. The ability of LC-MS/MS to provide molecular mass information and fragmentation patterns is critical for identifying and characterizing metabolites, which is essential for understanding the metabolic fate of ergonovine in biological systems oregonstate.edufrontiersin.org.
Data Table: LC-MS/MS Performance Metrics for Ergot Alkaloids
| Analyte/Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Matrix | Reference |
| Ergot Alkaloids (EAs) | 0.25 ng/g | 0.5 ng/g | Animal Feeds | mdpi.com |
| Individual Ergot Alkaloids | Not specified | ≤ 0.5 ng/g | Cereal-based Food | nih.gov |
| Methylergonovine | Not specified | 0.025 ng/mL | Human Plasma | researchgate.net |
| Ergot Alkaloids | 0.05 pmol | 0.1 pmol | Vascular Tissue | nih.gov |
Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID) Methodologies
Electrospray ionization (ESI) is a widely adopted soft ionization technique that is frequently coupled with liquid chromatography (LC) and mass spectrometry (MS) for the analysis of ergot alkaloids nih.govnih.govnih.govsigmaaldrich.comnih.govoregonstate.edu. ESI is particularly favored for its ability to generate intact molecular ions from a broad range of analytes, including polar and thermally labile compounds like ergot alkaloids, thereby facilitating their detection in complex biological and environmental samples nih.gov. The performance of ESI in ergot alkaloid analysis has been shown to be comparable to other ionization methods like atmospheric pressure photoionization (APPI) sigmaaldrich.comnih.gov.
Collision-induced dissociation (CID) is the fundamental process within tandem mass spectrometry (MS/MS) where selected precursor ions are fragmented into product ions. This fragmentation process is crucial for structural elucidation, as the resulting mass-to-charge ratio (m/z) of the fragment ions provides characteristic structural information about the parent molecule oregonstate.edu. For ergot alkaloids, understanding these fragmentation patterns, often generated through CID, is vital for identifying specific compounds and distinguishing between closely related structures, including epimers oregonstate.eduresearchgate.net. The combination of ESI for ionization and CID for fragmentation within an LC-MS/MS setup provides a powerful platform for both sensitive quantification and detailed structural characterization of ergonovine and its metabolites oregonstate.eduoregonstate.eduresearchgate.net.
Spectroscopic and Spectrophotometric Approaches
Spectroscopic and spectrophotometric techniques represent another important class of analytical methods used in the research of ergot alkaloids, offering complementary information to mass spectrometry and chromatography. These methods leverage the interaction of molecules with electromagnetic radiation to provide qualitative and quantitative data nih.govnih.govjuniperpublishers.com.
Nuclear Magnetic Resonance (NMR) for Conformational and Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal technique for the definitive identification, structural elucidation, and stereochemical analysis of ergot alkaloids, including ergonovine frontiersin.orgresearchgate.netnih.govnih.govx-mol.netresearchgate.net. NMR spectroscopy provides detailed information about the molecular structure, including the arrangement of atoms, bond connectivity, and three-dimensional conformation, which is essential for understanding the biological activity and chemical properties of these compounds frontiersin.orgnih.govnih.gov.
Advanced NMR techniques, such as 1D (¹H, ¹³C, ¹⁵N) and 2D NMR experiments (e.g., COSY, NOESY, HSQC, HMBC), are routinely employed to assign all NMR signals, thereby enabling the complete characterization of ergonovine and its derivatives nih.govnih.govx-mol.netresearchgate.net. These studies are instrumental in defining conformational equilibria and elucidating the stereochemistry of the molecules nih.govnih.govx-mol.netresearchgate.net. NMR data, often in conjunction with X-ray crystallography, has been used to confirm the structures of newly isolated ergot alkaloids researchgate.netrsc.orgcapes.gov.br. The ability of NMR to analyze mixtures and confirm component structures makes it invaluable for solving complex technological and research problems related to ergot alkaloid synthesis and characterization frontiersin.org.
Fluorescence and UV Spectroscopy for Detection and Quantification
Both UV-Vis and fluorescence spectroscopy play significant roles in the detection and quantification of ergot alkaloids. UV-Vis spectrophotometry is utilized for the quantitative determination of ergot alkaloids, often based on their characteristic absorption spectra in the ultraviolet region nih.govresearchgate.netmdpi.comkarger.com. Native ergot alkaloids typically exhibit a maximum absorption around 316-318 nm karger.com. While UV detection is valuable for quantification, it can sometimes lead to epimerization of the alkaloids, potentially affecting the accuracy of measurements mdpi.com.
Fluorescence spectroscopy, on the other hand, offers enhanced sensitivity for the detection of ergot alkaloids, with the capability to detect as little as approximately 1 ng of certain lysergic acid derivatives nih.gov. Many ergot alkaloids are naturally fluorescent, a property that can be exploited for highly sensitive analytical methods nih.gov. For example, a fluorescence analysis method has been developed for ergometrine maleate, achieving a detection limit of 4 x 10⁻⁵ µg/mL nih.gov. Fluorescence spectroscopy is recognized as a fast and cost-effective alternative for detecting pharmaceutical contaminants, including ergot alkaloids, enabling quicker on-site screening spectroscopyonline.com.
Data Table: Spectroscopic Detection Limits
| Analyte/Method | Detection Limit | Notes | Reference |
| Ergot Alkaloids (general) | ~1 µg | UV detection | karger.com |
| Lysergic acid derivatives | ~1 ng | Fluorescence spectroscopy | nih.gov |
| Ergometrine maleate | 4 x 10⁻⁵ µg/mL | Fluorescence spectroscopy | nih.gov |
Immunoanalytical Techniques in Research Applications
Immunoanalytical techniques, particularly Enzyme-Linked Immunosorbent Assay (ELISA), are employed in research applications for the screening and semi-quantitative determination of ergot alkaloids nih.govmdpi.com. These methods leverage the specific binding of antibodies to target analytes.
Enzyme-Linked Immunosorbent Assay (ELISA) for Ergot Alkaloids
Enzyme-Linked Immunosorbent Assay (ELISA) serves as a rapid, cost-effective, and high-throughput screening method for ergot alkaloids (EAs) mdpi.comumanitoba.canih.gov. It is based on the interaction between specific antibodies and the mycotoxin, where the binding of a toxin-enzyme conjugate produces a detectable color signal proportional to the amount of the target analyte mdpi.comnih.gov. ELISA kits have been developed and validated for screening various cereal samples, offering a way to reduce the number of samples requiring more complex LC-MS analysis pickeringlabs.comallaboutfeed.net.
While ELISA is advantageous for its speed and ease of use, it generally lacks the specificity of chromatographic methods oregonstate.eduwur.nl. ELISA kits may exhibit cross-reactivity with different ergot alkaloids, leading to a measure of total ergot alkaloid content rather than individual compounds oregonstate.edupickeringlabs.com. This can result in variability between different ELISA kits and protocols, as well as potential false positive or false negative results wur.nl. Despite these limitations, ELISA can provide reasonable semi-quantitative performance within specific ranges, typically between 100-500 µg/kg, and is considered suitable for qualitative testing (presence/absence) wur.nl. The range of measurement for some ELISA kits is from 0 to 5 ppm, with a cutoff for critical samples at 0.4 ppm pickeringlabs.com. ELISA results are often correlated with LC-MS/MS or HPLC data to validate their screening performance umanitoba.capickeringlabs.comwur.nl.
Data Table: ELISA Performance Metrics for Ergot Alkaloids
| Parameter | Value | Notes | Reference |
| Range of Measurement | 0 to 5 ppm | For screening wheat, rye, and triticale samples. | pickeringlabs.com |
| Cutoff Value | 0.4 ppm | For critical samples in screening. | pickeringlabs.com |
| Semi-quantitative | 100-500 µg/kg | Reasonable performance observed for one test kit in a narrow range. | wur.nl |
| Correlation with LC-MS/MS | High correlation up to 400 µg/kg | Non-linearity observed in the 400-1000 µg/kg range. | umanitoba.ca |
| Specificity | Limited; cross-reactivity observed. | Not specific for a given ergot alkaloid. | oregonstate.edupickeringlabs.comwur.nl |
Compound List
this compound
Ergonovine (Ergometrine)
Ergot alkaloids (EAs)
Lysergic acid
Ergocornine
Ergocristine
Ergocryptine (α- and β-isomers)
Ergotamine
Ergosine
Ergometrine maleate
Methylergonovine
Ergobine
Ergobalansine
Ergogaline
Ergovaline
Ergosinine
Ergotaminine
Ergocorninine
Paspalic acid
Iso-lysergic acid
Clavine-type alkaloids
Setoclavine
Agroclavine
Lysergol
Lysergic acid amide
Methylergonovine maleate
Immunoassays with Magnetic Beads and Amperometric Detection
Immunoassays utilizing magnetic beads coupled with amperometric detection represent a promising approach for the rapid screening and quantification of ergonovine. This methodology leverages the specificity of antibody-antigen interactions, with magnetic beads facilitating efficient separation and washing steps, while amperometric detection offers high sensitivity and selectivity for the electrochemical signal generated. Research has demonstrated the development of such assays for ergometrine (a synonym for ergonovine) in rye flour, achieving a limit of detection of 3 nM (1 μg L⁻¹) x-mol.netnih.govkobv.de. This system can quantify ergometrine levels from 25 to 250 μg kg⁻¹ in spiked samples, with results verifiable by optical detection x-mol.netresearchgate.net. The use of magnetic beads in a competitive direct immunoassay format allows for rapid analysis without the need for extensive blocking or overnight incubation steps, making it a valuable tool for on-site detection in the food industry kobv.de. Furthermore, this technique has been highlighted as a rapid method for screening ergot alkaloids, offering a portable and cost-effective solution x-mol.netresearchgate.netnih.gov.
Specialized Sample Preparation and Matrix Effects in Ergonovine Analysis
Effective sample preparation is critical for the accurate analysis of this compound, particularly when dealing with complex matrices that can introduce interferences.
Extraction Procedures
Various extraction techniques are employed to isolate this compound from different sample matrices, ensuring efficient recovery and minimizing the carryover of interfering substances.
Liquid-Liquid Extraction (LLE): LLE is a fundamental technique that separates compounds based on their differential solubility in two immiscible liquid phases microfluidics-innovation-center.comlongdom.org. For this compound analysis, LLE can be utilized as an initial step, often followed by further clean-up. For instance, a liquid-liquid extraction followed by a C18 solid-phase extraction (SPE) cartridge clean-up has been described for the determination of ergot alkaloids in rye flour researchgate.net. Another study utilized liquid-liquid extraction with dichloromethane, acetonitrile, or methanol for ergot alkaloid analysis in rye flour researchgate.net.
Solid-Phase Extraction (SPE): SPE is widely used for sample clean-up and analyte concentration. Different SPE materials, such as C18 and strong cation exchange (SCX) materials, have been investigated for ergot alkaloid extraction nih.gov. For example, a C18 SPE cartridge was used in conjunction with LLE for the analysis of ergonovine in rye flour researchgate.net. Molecularly imprinted polymers (MIPs) are also gaining prominence as selective SPE sorbents for ergot alkaloids, offering selectivity and improved recovery rates mdpi.comacs.org.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method is a versatile sample preparation technique that has been adapted for the analysis of ergot alkaloids nih.govwur.nlwur.nlresearchgate.netsigmaaldrich.com. A modified QuEChERS approach, often involving extraction with acetonitrile and salts, followed by dispersive SPE (d-SPE) for clean-up, is commonly used sigmaaldrich.com. For example, a QuEChERS procedure optimized for ergovaline extraction involved vortexing the sample with ammonium (B1175870) carbonate/acetonitrile before adding magnesium sulfate (B86663) and sodium chloride nih.govresearchgate.net. In cereal-based food and feed analysis, a common extraction involves mixing the sample with methanol/water containing formic acid, followed by centrifugation and ultrafiltration wur.nlwur.nl. Recoveries for QuEChERS methods for ergot alkaloids have been reported to be satisfactory, often exceeding 60% and reaching up to 91% in some cases, particularly when compared to other methods like SLE without SPE nih.gov.
Mitigation of Matrix Effects in LC-MS/MS Analysis for Research Samples
Matrix effects, which refer to the alteration of analyte ionization efficiency by co-eluting compounds from the sample matrix, are a significant challenge in LC-MS/MS analysis nih.goveijppr.comresearchgate.net. These effects can lead to signal suppression or enhancement, impacting the accuracy and precision of quantification.
Understanding Matrix Effects: In cereal matrices, ergometrine (ergonovine) has been identified as particularly susceptible to matrix effects, with signal suppression reaching up to 90% in some studies nih.gov. Matrix effects can vary significantly between different grain types and even within the same grain type nih.govresearchgate.net.
Mitigation Strategies: Several strategies are employed to minimize or eliminate matrix effects. These include:
Optimization of Chromatography and Sample Preparation: Using ultra-high performance liquid chromatography (UPLC) and careful selection of sample preparation techniques can reduce signal suppression/enhancement nih.govnih.govresearchgate.net. For instance, optimizing pH, buffer concentration, shaking time, drying temperature, and extraction volumes in sample preparation did not significantly affect ergot alkaloid recoveries nih.gov.
Matrix-Matched Calibration: A common approach involves preparing calibration standards in a blank matrix extracted from a similar sample, thereby compensating for the matrix-induced variations in ionization nih.govresearchgate.netuky.edu.
Internal Standards: The use of internal standards (IS) is crucial for correcting for variations in sample preparation, injection volume, and ionization efficiency, including matrix effects nih.govresearchgate.netuky.eduavantiresearch.com. An analogue compound, methysergide hydrogen maleinate, has been used as an internal standard to assess repeatability and potential MS response fluctuations researchgate.net. The purity of internal standards is critical for assay accuracy avantiresearch.com.
Alternative Ionization Techniques: While ESI is prone to matrix effects, exploring different ionization techniques or optimizing ESI parameters can also help eijppr.com.
Internal Standards and Method Validation for Research Accuracy
Ensuring research accuracy relies heavily on the appropriate use of internal standards and rigorous method validation according to established guidelines.
Internal Standards: Internal standards are indispensable for accurate quantification in complex matrices. They are added to samples at a known concentration and are expected to behave similarly to the analyte during sample preparation and analysis. This allows for the correction of variations that might affect the analyte's signal researchgate.netuky.eduavantiresearch.com. For this compound analysis, compounds like bromocriptine mesylate have been used as internal standards nih.gov. The selection of an appropriate internal standard, ideally an isotopically labeled analogue or a structurally similar compound, is critical for effective correction of matrix effects and other analytical variability avantiresearch.com. The purity of both the analyte standard and the internal standard directly impacts the accuracy and dynamic range of the assay avantiresearch.com.
Method Validation: Analytical methods for this compound research must be validated to ensure reliability, accuracy, and precision. Validation parameters, often guided by ICH (International Council for Harmonisation) guidelines, include:
Linearity: The method must demonstrate a linear relationship between the analyte concentration and the instrument's response over a defined range mcmed.usresearchgate.nettsijournals.com. For example, linearity studies for ergotamine tartrate and caffeine showed correlation coefficients (r²) of 0.999 mcmed.us. Calibration curves for ergonovine in vascular tissue were linear over a range of 0.1 to 40 pmol on column with correlation coefficients better than 0.994 acs.org.
Accuracy: Assessed by determining the closeness of the measured value to the true value, often expressed as percent recovery. Method recoveries for this compound have been reported between 68.4% and 111.0% acs.org, and in spiked rye flour, levels from 25 to 250 μg kg⁻¹ could be quantified x-mol.netresearchgate.net.
Precision: Evaluates the agreement between independent measurements obtained under stipulated conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision) researchgate.netmcmed.usresearchgate.netacs.org. Intra-assay precision for ergonovine was reported between 3.4% and 16.1% acs.org, while inter-assay precision ranged from 7.9% to 22.8% acs.org. %RSD for repeatability and intermediate precision were also reported as 0.6% and 0.7% respectively for ergotamine tartrate mcmed.us.
Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters define the lowest concentration that can be reliably detected and quantified, respectively x-mol.netnih.govmcmed.usnih.govnih.gov. For an immunoassay with magnetic beads and amperometric detection, an LOD of 3 nM (1 μg L⁻¹) was achieved for ergometrine x-mol.netnih.govkobv.de. In LC-MS/MS analysis, LODs and LOQs were reported as 0.05 pmol and 0.1 pmol, respectively acs.org, and for UHPLC-MS/MS, intrinsic LODs varied from 0.03 to 0.17 ng g⁻¹ and LOQs between 0.1 and 0.5 ng g⁻¹ nih.gov.
Robustness: Assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition or temperature mcmed.useuropa.eu.
Data Table: Summary of Validation Parameters for this compound Analysis
| Parameter | Method/Technique | Reported Value/Range | Reference |
| Linearity (Correlation Coefficient, r²) | RP-HPLC (Ergotamine Tartrate) | 0.999 | mcmed.us |
| Linearity (Correlation Coefficient, r²) | LC-MS (Ergonovine in vascular tissue) | > 0.994 | acs.org |
| Accuracy (% Recovery) | RP-HPLC (Ergotamine Tartrate) | 102.5% | mcmed.us |
| Accuracy (% Recovery) | LC-MS (Ergonovine in vascular tissue) | 68.4% to 111.0% | acs.org |
| Repeatability (%RSD) | RP-HPLC (Ergotamine Tartrate) | 0.6% | mcmed.us |
| Intermediate Precision (%RSD) | RP-HPLC (Ergotamine Tartrate) | 0.7% | mcmed.us |
| Intra-assay Precision (%RSD) | LC-MS (Ergonovine in vascular tissue) | 3.4% to 16.1% | acs.org |
| Inter-assay Precision (%RSD) | LC-MS (Ergonovine in vascular tissue) | 7.9% to 22.8% | acs.org |
| LOD | Magnetic Bead Immunoassay (Ergometrine) | 3 nM (1 μg L⁻¹) | x-mol.netnih.gov |
| LOD | LC-MS (Ergonovine in vascular tissue) | 0.05 pmol | acs.org |
| LOQ | LC-MS (Ergonovine in vascular tissue) | 0.1 pmol | acs.org |
| LOQ | UHPLC-MS/MS (Ergometrine in cereals) | 0.1 to 0.5 ng g⁻¹ | nih.gov |
| Quantitation Range | Magnetic Bead Immunoassay (Ergometrine) | 25 to 250 μg kg⁻¹ (in spiked rye flour) | x-mol.netresearchgate.net |
Compound List:
this compound
Ergometrine
Ergometrine maleate
Ergometrinine
Ergotamine tartrate
Ergotamine
Ergovaline
Ergocornine
Ergocristine
Ergocryptine
Ergosine
Bromocriptine mesylate
Methysergide hydrogen maleinate
Molecular Mechanisms of Action and Receptor Pharmacology of Ergonovine
Interactions with Adrenergic Receptor Subtypes
Ergonovine's interaction with the adrenergic system, particularly the alpha-1 adrenergic receptors, is a key contributor to its physiological effects, most notably its potent vasoconstrictive properties.
Agonism at Alpha-1 Adrenergic Receptors
Ergonovine acts as a direct agonist at postsynaptic alpha-1 adrenoceptors. oup.comnih.gov This has been demonstrated in studies on various smooth muscle tissues. For instance, in the mouse anococcygeus muscle, ergonovine has been shown to produce concentration-related contractions. oup.comnih.gov The agonist action of ergonovine at these receptors is further substantiated by the fact that its contractile effects can be attenuated by alpha-adrenoceptor antagonists. The rank order of potency for these antagonists in counteracting ergonovine-induced contractions is prazosin > phentolamine > yohimbine, which is characteristic of alpha-1 adrenoceptor-mediated effects. oup.comnih.gov Furthermore, studies utilizing the irreversible antagonist phenoxybenzamine have estimated the dissociation constant (KD) for ergonovine at these receptors to be 0.41 microM. oup.comnih.gov This direct activation of alpha-1 adrenoceptors is a fundamental aspect of ergonovine's pharmacological profile. Interestingly, some research suggests that ergonovine may act on the same subtype of the alpha-1 adrenoceptor as imidazoline agonists. oup.comnih.gov
While ergonovine demonstrates clear agonism at alpha-1 adrenoceptors, it exhibits low discriminatory capability between the alpha-1A, alpha-1B, and alpha-1D subtypes, a characteristic that appears to be a class effect of ergoline (B1233604) derivatives. nih.gov
Influence on Vascular Smooth Muscle Contraction through Adrenergic Pathways
The agonistic activity of ergonovine at alpha-1 adrenergic receptors directly translates to its ability to induce vascular smooth muscle contraction. drugbank.com This is a primary mechanism underlying its vasoconstrictive effects. drugbank.com The stimulation of alpha-1 adrenoceptors on vascular smooth muscle cells initiates a signaling cascade that leads to an increase in intracellular calcium, resulting in smooth muscle contraction and subsequent vasoconstriction. Ergonovine's action on these receptors contributes to the narrowing of blood vessels, a key component of its therapeutic use in controlling postpartum hemorrhage. drugbank.com The arterial vasoconstriction produced by ergonovine is a result of its stimulation of both alpha-adrenergic and serotonin (B10506) receptors. drugbank.com
Serotonergic Receptor System Modulation
Ergonovine's pharmacological complexity is further highlighted by its diverse interactions with the serotonergic system. It exhibits a range of activities, from full agonism to partial agonism, at various 5-HT receptor subtypes.
Agonism and Partial Agonism at 5-HT2 Receptor Subtypes (e.g., 5-HT2A, 5-HT2B)
Ergonovine demonstrates significant activity at 5-HT2 receptor subtypes. It has been identified as an agonist of the 5-HT2A receptor, with a binding affinity similar to that of lysergic acid diethylamide (LSD) in both rat and human receptors. wikipedia.org Additionally, ergonovine is a potent agonist at the 5-HT2B receptor. wikipedia.orgnih.gov This interaction is of particular clinical interest as agonism at the 5-HT2B receptor has been associated with cardiac valvulopathy. wikipedia.org
In some tissues, ergonovine exhibits partial agonism at 5-HT2 receptors. For example, in the isolated uterus of estrogen-primed rats, ergonovine has been shown to act as a partial agonist. nih.gov This was demonstrated by its ability to induce spasms that were selectively antagonized by the 5-HT2 receptor antagonist methysergide (B1194908). nih.gov In studies on canine tracheal smooth muscle, the maximal contractile response observed with ergonovine was approximately 30% less than that of serotonin (5-HT), further supporting its characterization as a partial agonist in this tissue. nih.gov The calculated affinity of ergonovine for these receptors was found to be about 16 times higher than that of 5-HT. nih.gov
The table below summarizes the activity of ergonovine at 5-HT2 receptor subtypes.
| Receptor Subtype | Activity | Tissue/Model |
| 5-HT2A | Agonist | Rat and human receptors |
| 5-HT2B | Agonist | - |
| 5-HT2 | Partial Agonist | Isolated uterus (estrogen-primed rat) |
| 5-HT | Partial Agonist | Canine tracheal smooth muscle |
Interaction with 5-HT1B/1D Receptors (Comparative Studies)
Ergot alkaloids, as a class, are known to interact with 5-HT1B and 5-HT1D receptors, which is a mechanism they share with the triptan class of drugs used in migraine therapy. nih.gov While the triptans have a much greater specificity for these receptors, ergot alkaloids like ergotamine and dihydroergotamine (B1670595) also relieve migraine attacks through agonism at 5-HT1B and 5-HT1D receptors. nih.gov However, detailed comparative studies on the binding affinity and functional activity of ergonovine specifically at these receptor subtypes are not extensively available in the provided search results. The vasoconstriction in human coronary arteries is thought to be mediated via the 5-HT1B receptor subtype. nih.gov
Agonism at 5-HT4 Serotonin Receptors in Specific Tissues
The interaction of ergonovine with 5-HT4 receptors is less well-characterized. These receptors are known to play a significant role in gastrointestinal motility. nih.govsemanticscholar.orggraphyonline.com Agonists at the 5-HT4 receptor generally promote intestinal peristalsis and increase gastric emptying. nih.gov While there is no direct evidence from the provided search results to suggest that ergonovine is a potent agonist at 5-HT4 receptors in the gastrointestinal tract or other tissues, the broad spectrum of activity of ergot alkaloids across the serotonergic system warrants further investigation into this potential interaction.
Implications for Smooth Muscle Contraction Beyond the Uterus
While the primary clinical application of ergonovine centers on its potent uterotonic effects, its pharmacological actions extend to other smooth muscle tissues throughout the body, most notably in the vascular and gastrointestinal systems. This broader activity is a direct consequence of its interaction with adrenergic and serotonergic receptors present in these tissues.
In the vascular system, ergonovine induces vasoconstriction by stimulating alpha-adrenergic and serotonin receptors on vascular smooth muscle cells. drugbank.com This effect is particularly pronounced in the coronary arteries, where it can induce spasms. wikipedia.org This property is utilized diagnostically to provoke coronary artery spasm in patients with suspected variant angina. ahajournals.org Studies on rabbit coronary arteries have shown that ergonovine-induced contraction is likely mediated by an acceleration of calcium influx and is enhanced in the absence of intact endothelium, suggesting a complex interplay between direct smooth muscle activation and endothelial-derived factors. nih.gov Research on human coronary arteries indicates that contractions in response to ergonovine are augmented by thromboxane A2. nih.gov
Ergonovine also exerts effects on the smooth muscle of the gastrointestinal tract, which can lead to common side effects such as nausea, vomiting, and diarrhea. wikipedia.org These effects are attributed to the stimulation of serotonin and other receptors in the gut, leading to increased motility and contractions. picmonic.compicmonic.com Furthermore, ergonovine has been shown to contract canine tracheal smooth muscle, an effect mediated by serotonin receptors, which may precipitate bronchospasm in susceptible individuals. nih.gov
The activity of ergonovine on various smooth muscles is summarized in the table below:
| Tissue | Effect | Receptor(s) Involved (Primary) |
| Uterus | Potent contraction | α-adrenergic, Serotonin (5-HT) |
| Blood Vessels | Vasoconstriction | α-adrenergic, Serotonin (5-HT) |
| Gastrointestinal Tract | Increased motility and contraction | Serotonin (5-HT) |
| Airways (Trachea) | Contraction | Serotonin (5-HT) |
Dopaminergic Receptor Ligand Profile
The action of ergonovine at the D2 receptor is generally characterized as partial agonism. This means that while it binds to and activates the receptor, it does not produce the maximal response that a full agonist like dopamine (B1211576) would. This partial agonist activity is a key feature of many ergot alkaloids and is responsible for some of their therapeutic and adverse effects. drugbank.com
The interaction of ergonovine with D2 dopamine receptors has a notable impact on endocrine function, specifically on the secretion of prolactin from the pituitary gland. Dopamine is the primary physiological inhibitor of prolactin release, so activation of D2 receptors by an agonist like ergonovine leads to a decrease in prolactin levels.
Pre-clinical studies have demonstrated this effect. In a study involving puerperal women, the oral administration of ergonovine maleate (B1232345) led to a significant decrease in serum prolactin concentrations over a seven-day period. nih.gov This study also suggested that the simultaneous oral and intravenous administration of ergonovine could potentiate this suppressive effect on prolactin secretion. nih.gov Another study in rats showed that ergonovine maleate, along with other ergot alkaloids, significantly depressed serum prolactin levels. scispace.com These findings underscore the dopaminergic activity of ergonovine and its potential to interfere with lactation. nih.govmims.com
Cross-Reactivity and Selectivity Across Receptor Families
Ergonovine, like many ergot alkaloids, exhibits a notable degree of receptor promiscuity, meaning it can bind to and interact with a wide range of receptor types beyond its primary targets. nih.gov This cross-reactivity is a consequence of the structural similarity of the ergoline nucleus to endogenous neurotransmitters like serotonin, dopamine, and norepinephrine. nih.gov
In vitro studies have revealed that ergonovine binds with varying affinities to multiple receptor subtypes within the serotonin, dopamine, and adrenergic families. wikipedia.org For instance, it has been reported to have a high affinity for 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2C receptors. nih.gov At the 5-HT2 receptor, it can act as a partial agonist at lower concentrations and a competitive antagonist at higher concentrations. nih.gov This broad receptor-binding profile contributes to its complex pharmacological effects and the potential for off-target actions. nih.govmdpi.com
The following table provides a simplified overview of the receptor families and subtypes that ergonovine is known to interact with based on in vitro binding assays:
| Receptor Family | Subtypes with Notable Affinity |
| Serotonin (5-HT) | 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2B, 5-HT2C |
| Dopamine | D1, D2 |
| Adrenergic | α1, α2 |
While sharing a common ergoline structure, ergonovine and other ergot alkaloids, such as ergotamine, exhibit different potencies and receptor selectivities, leading to distinct clinical applications.
Generally, ergonovine is considered to have more potent uterotonic effects and less potent vasoconstrictor activity compared to ergotamine. drugbank.com This difference is a key reason why ergonovine is primarily used in obstetrics, while ergotamine is more commonly employed for the treatment of migraines, where its potent vasoconstrictive properties are beneficial. picmonic.comresearchgate.net
The differential potency can be attributed to variations in their side chains, which influence their affinity and efficacy at various receptor subtypes. For instance, ergotamine is a more potent vasoconstrictor than ergonovine. drugbank.comnih.gov In contrast, the oxytocic actions of ergonovine are greater than its vascular effects. drugbank.com Studies comparing the effects of various ergot alkaloids on D2 dopamine receptor-mediated inhibition of cyclic AMP production showed that ergotamine had a lower EC50 value (indicating higher potency) than ergonovine. nih.gov
| Ergot Alkaloid | Primary Clinical Use | Relative Uterotonic Potency | Relative Vasoconstrictor Potency |
| Ergonovine | Postpartum hemorrhage | High | Moderate |
| Ergotamine | Migraine headaches | Moderate | High |
Intracellular Signaling Cascades Mediated by Ergonovine
The pharmacological effects of ergonovine are initiated at the cellular level through its interaction with a variety of G-protein coupled receptors (GPCRs). khanacademy.org As an agonist, ergonovine binds to specific alpha-adrenergic, dopaminergic, and serotonin receptors, triggering a cascade of intracellular events. wikipedia.orgdrugbank.com This activation of GPCRs leads to the modulation of various effector enzymes and the production of second messengers, which in turn orchestrate the ultimate physiological response. The primary signaling pathways engaged by ergonovine include those coupled to Gαq and Gαi/o proteins. wikipedia.org
Serotonin Receptor-Mediated Signaling
Ergonovine is a known agonist of serotonin 5-HT2 receptors, particularly the 5-HT2A and 5-HT2B subtypes. wikipedia.org The 5-HT2 receptor family is predominantly coupled to the Gq family of G-proteins. wikipedia.org The activation of this pathway is central to ergonovine's vasoconstrictive properties. drugbank.comnih.gov
The signaling cascade proceeds as follows:
Receptor Activation and G-Protein Coupling: Upon binding to the 5-HT2 receptor, ergonovine induces a conformational change that activates the associated heterotrimeric Gq protein. nobelprize.org
Effector Enzyme Activation: The activated alpha subunit of the Gq protein stimulates the membrane-bound enzyme phospholipase C (PLC). researchgate.netyoutube.com
Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). youtube.comyoutube.com
Downstream Effects:
IP3 and Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). nih.gov Research on porcine coronary arteries indicates that ergonovine-induced contractions are highly dependent on calcium, and the activation of serotonin receptors is linked to Ca2+ channels. nih.gov
DAG and Protein Kinase C Activation: DAG remains in the cell membrane and, in conjunction with the increased intracellular Ca2+, activates protein kinase C (PKC). wikipedia.org PKC then phosphorylates various cellular proteins, leading to a sustained cellular response, such as smooth muscle contraction.
| Component | Specific Molecule/Action | Reference |
|---|---|---|
| Receptor | Serotonin 5-HT2A, 5-HT2B | wikipedia.org |
| G-Protein | Gαq | wikipedia.org |
| Effector Enzyme | Phospholipase C (PLC) | researchgate.netyoutube.com |
| Second Messengers | Inositol Triphosphate (IP3) & Diacylglycerol (DAG) | youtube.com |
| Downstream Effectors | ↑ Intracellular Ca2+, Protein Kinase C (PKC) activation | nih.govwikipedia.org |
Dopamine Receptor-Mediated Signaling
Ergonovine also functions as an agonist at D2 dopamine receptors. drugbank.comnih.gov The D2-like receptor family is coupled to the Gi/o family of G-proteins, which are inhibitory in nature. researchgate.net
The signaling cascade for this interaction is characterized by:
Receptor Activation and G-Protein Coupling: Ergonovine binding to the D2 receptor activates the associated Gi/o protein.
Effector Enzyme Inhibition: The activated alpha subunit of the Gi/o protein inhibits the enzyme adenylyl cyclase. wikipedia.org
Second Messenger Reduction: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). nih.govfrontiersin.org
Downstream Effects: Reduced cAMP levels lead to decreased activity of cAMP-dependent protein kinase A (PKA). frontiersin.org This pathway is a key mechanism by which D2 receptor agonists modulate neurotransmission. Research has demonstrated that ergot alkaloids, including ergonovine, effectively inhibit vasoactive intestinal peptide (VIP)-stimulated cAMP production in cells transfected with the D2 receptor. nih.gov This inhibition is blocked by dopamine receptor antagonists, confirming the D2-mediated mechanism. nih.gov Additionally, D2 receptor activation can influence other pathways, such as the Akt-GSK3 and MAPK-MEK-ERK signaling cascades. frontiersin.org
| Component | Specific Molecule/Action | Reference |
|---|---|---|
| Receptor | Dopamine D2 | drugbank.comnih.gov |
| G-Protein | Gαi/o | researchgate.net |
| Effector Enzyme | Adenylyl Cyclase (Inhibition) | wikipedia.org |
| Second Messenger | ↓ Cyclic AMP (cAMP) | nih.govfrontiersin.org |
| Downstream Effectors | ↓ Protein Kinase A (PKA) activity, Modulation of Akt/MAPK pathways | frontiersin.org |
Alpha-Adrenergic Receptor-Mediated Signaling
Ergonovine's pharmacological profile includes the stimulation of alpha-adrenergic receptors, which contributes to its vasoconstrictor effects. drugbank.comnih.gov While the specific subtypes are not always detailed, alpha-1 adrenergic receptors are known to mediate vasoconstriction via a Gq-coupled pathway, similar to the 5-HT2 receptors.
The presumed signaling cascade is:
Receptor Activation and G-Protein Coupling: Ergonovine activates alpha-1 adrenergic receptors, which are coupled to Gq proteins. drugbank.com
Effector Enzyme Activation: The Gq protein activates phospholipase C (PLC). youtube.com
Second Messenger Production: PLC cleaves PIP2 to generate IP3 and DAG. youtube.com
Downstream Effects: This leads to an increase in intracellular Ca2+ and the activation of PKC, ultimately resulting in smooth muscle contraction. nih.gov
| Component | Specific Molecule/Action | Reference |
|---|---|---|
| Receptor | Alpha-1 Adrenergic Receptor | drugbank.com |
| G-Protein | Gαq | youtube.com |
| Effector Enzyme | Phospholipase C (PLC) | youtube.com |
| Second Messengers | Inositol Triphosphate (IP3) & Diacylglycerol (DAG) | youtube.com |
| Downstream Effectors | ↑ Intracellular Ca2+, Protein Kinase C (PKC) activation | nih.gov |
Pre Clinical Pharmacokinetics and Pharmacodynamics of Ergonovine
Elimination and Excretion Mechanisms in Pre-clinical Studies
The elimination and excretion of Ergonovine and related ergot alkaloids are complex processes primarily involving hepatic metabolism and subsequent excretion through non-renal pathways. Pre-clinical studies in animal models have provided insights into these mechanisms, highlighting differences across species and alkaloid subclasses.
Non-Renal Elimination Routes (e.g., Biliary Excretion)
Ergonovine and its metabolites are predominantly eliminated via non-renal routes. Hepatic metabolism is considered a key step in its disposition, leading to the formation of metabolites that are subsequently excreted. While specific pre-clinical data for Ergonovine's direct biliary excretion is less detailed, studies on related ergot alkaloids, such as ergotamine, indicate that biliary excretion is a significant elimination pathway, particularly in primates and humans, accounting for a substantial portion of the absorbed dose after hepatic metabolism drugbank.commedscape.comresearchgate.netnih.gov. For Ergonovine (also known as ergometrine), it is generally thought to be eliminated through hepatic metabolism and subsequent fecal excretion, rather than primarily via the kidneys wikipedia.orgdrugbank.com.
Excretion Patterns in Animal Models
Pre-clinical pharmacokinetic studies in animals are crucial for predicting drug behavior in humans. Research suggests that excretion patterns can vary between species and between different classes of ergot alkaloids. For non-ruminants, ergopeptine alkaloids are generally excreted via the bile, while ergoline (B1233604) alkaloids, a class to which Ergonovine belongs, are primarily excreted through the urine researchgate.net. However, studies in cattle (ruminants) have shown a different pattern, with a significant majority of ergot alkaloids being excreted in the urine (approximately 96%), and a smaller fraction in the bile (approximately 6%) researchgate.netfood.gov.uk. This highlights the importance of considering species-specific differences when extrapolating pre-clinical excretion data.
Table 1: Pre-clinical Excretion Pathways of Ergot Alkaloids
| Compound Class/Specific Compound | Primary Non-Renal Route | Notes on Animal Models/Species Differences | References |
| Ergotamine (and metabolites) | Biliary excretion | 80-90% in Rhesus monkeys and humans researchgate.netnih.gov. Minor urinary excretion in humans researchgate.netnih.gov. In cattle, ~96% urine, 6% bile researchgate.netfood.gov.uk. | drugbank.commedscape.comresearchgate.netnih.govresearchgate.net |
| Ergonovine (Ergometrine) | Hepatic metabolism, fecal excretion (thought to be primary) | Generally considered non-renal elimination wikipedia.orgdrugbank.com. Specific animal excretion patterns not detailed for ergonovine itself but inferred from ergoline class. | wikipedia.orgdrugbank.com |
| General Ergot Alkaloids (Ergolines) | Urinary excretion | Suggested for ergoline alkaloids in non-ruminants researchgate.net. | researchgate.net |
| General Ergot Alkaloids (Ergopeptines) | Biliary excretion | Suggested for ergopeptine alkaloids in non-ruminants researchgate.net. | researchgate.net |
Pre-clinical Pharmacodynamic Responses in Animal Models
Ergonovine exhibits potent uterotonic and vascular effects, mediated through interactions with various adrenergic and serotonergic receptors. Its actions on smooth muscle are well-documented in isolated tissues and animal models.
Uterotonic Effects in Isolated Uterine Tissue and Animal Models
Ergonovine is recognized for its powerful uterotonic properties, directly stimulating uterine smooth muscle to increase the force, frequency, and tone of contractions wikipedia.orgdrugbank.comnih.gove-lactancia.orghres.caresearchgate.net. This action is crucial for achieving hemostasis by compressing blood vessels within the uterine wall. The sensitivity of the uterus to Ergonovine's oxytocic effects is notably greater towards the end of pregnancy drugbank.com. Pre-clinical studies have consistently demonstrated its ability to induce rhythmic contractions, which is fundamental to its use in preventing and treating postpartum and post-abortal hemorrhage due to uterine atony drugbank.comnih.gove-lactancia.orghres.caresearchgate.net.
Vascular Effects: Vasoconstriction in Coronary and Other Arteries
Ergonovine, like other ergot alkaloids, possesses significant vasoconstrictive properties. It achieves this by stimulating alpha-adrenergic and serotonin (B10506) receptors and inhibiting the release of endothelial-derived relaxation factor nih.gove-lactancia.org. These effects can lead to arterial vasoconstriction in various vascular beds, including the coronary arteries nih.gove-lactancia.org. Studies have shown that Ergonovine can cause diffuse narrowing of coronary arteries, with observed changes in vessel diameter in pre-clinical models nih.gov. While its vasoconstrictor effects are generally considered less potent than those of ergotamine e-lactancia.org, Ergonovine can induce coronary artery spasm and is used experimentally to diagnose variant angina wikipedia.orgnih.gov. The vasoconstrictive actions can also affect peripheral vessels, potentially leading to reduced blood flow and, in severe cases, ischemia e-lactancia.orgdrugs.comelsevier.es.
Effects on Reproductive Hormonal Responses in Animal Models
Research investigating the effects of ergot alkaloids, including ergonovine tartrate and ergotamine tartrate, on reproductive hormonal responses in animal models has primarily focused on cattle, particularly in the context of fescue toxicosis. These studies aim to elucidate how these compounds influence key hormones involved in reproductive function, such as prolactin, luteinizing hormone (LH), follicle-stimulating hormone (FSH), and prostaglandin (B15479496) F2α metabolite (PGFM).
Effects on Prolactin Levels
Studies have consistently demonstrated that ergot alkaloids can significantly alter prolactin secretion. In heifers, ergotamine tartrate administration led to a reduction in prolactin concentrations between 1 and 4 hours post-treatment researchgate.net. Similarly, in cows, ergotamine tartrate reduced serum prolactin levels by 120 minutes, with levels returning to baseline by 200 minutes post-administration researchgate.net. More detailed observations in cows indicated that ergotamine and ergonovine maleate (B1232345) both reduced plasma prolactin concentrations for 2 to 4 hours post-treatment compared to pre-treatment levels researchgate.net. Specifically, ergotamine treatment in cows resulted in a decrease in prolactin from a mean of 6.56 ng/mL before treatment to ≤ 3.54 ng/mL during the second and third hours after treatment, with statistical significance (P<0.01) asas.org. In steers, ergotamine tartrate reduced plasma prolactin concentrations throughout a 120-minute period post-treatment, whereas ergonovine maleate also lowered prolactin but for a shorter duration nih.gov.
Effects on Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) Levels
The impact of ergot alkaloids on gonadotropins like LH and FSH has also been investigated. In heifers treated with ergotamine tartrate and subsequently with GnRH, the LH response to GnRH was significantly greater compared to saline-treated heifers researchgate.net. In cows, plasma LH concentrations were observed to be lowered by ergonovine maleate during the third hour post-treatment and by ergotamine tartrate during the fourth hour post-treatment, both with statistical significance (P<0.01) researchgate.netasas.orgnih.gov. In contrast, studies in steers indicated that while ergotamine tartrate reduced plasma LH concentrations throughout a 120-minute period, ergonovine maleate did not significantly affect mean LH concentrations nih.gov. Notably, in several bovine studies, treatment with ergot alkaloids did not show a significant variation in plasma FSH concentrations over time, suggesting a less pronounced effect on FSH compared to prolactin or LH asas.orgnih.gov.
Effects on Prostaglandin F2α Metabolite (PGFM) Levels
Ergot alkaloids have also been shown to influence prostaglandin synthesis, as indicated by changes in the levels of its metabolite, PGFM. In heifers, ergotamine tartrate administration resulted in an increase in PGFM concentrations from 2 to 5 hours post-treatment (P<0.01) researchgate.net. In cows, ergotamine tartrate-treated animals exhibited higher PGFM concentrations compared to saline-treated controls between 120 and 240 minutes post-treatment researchgate.net. Furthermore, most cows treated with either ergotamine tartrate or ergonovine maleate displayed secretory PGFM responses, a stark contrast to the absence of such a response in all cows treated with a saline vehicle (P<0.01) researchgate.netasas.orgnih.gov. Specific data from one study indicated peak PGFM responses of 20.7 pg/mL after ergotamine tartrate and 16.5 pg/mL after ergonovine maleate, both significantly higher than the 3.2 pg/mL observed after saline treatment (P<0.03) asas.org.
Data Tables
Table 1: Effects of Ergonovine and Ergotamine on Prolactin Levels in Animal Models
| Animal Model | Treatment | Key Finding on Prolactin Levels | Timeframe | Significance | Comparison |
| Heifers | Ergotamine | Reduced | 1-4 h post-treatment | P<0.01 | vs. saline researchgate.net |
| Cows | Ergotamine | Reduced | By 120 min post-treatment | - | Returning to pre-tx by 200 min researchgate.net |
| Cows | Ergotamine | Reduced | 2-4 h post-treatment | P<0.001 | vs. pre-treatment researchgate.net |
| Cows | Ergonovine | Reduced | 2-4 h post-treatment | P<0.001 | vs. pre-treatment researchgate.net |
| Cows | Ergotamine | Decreased from 6.56 ng/mL to ≤ 3.54 ng/mL | 2nd & 3rd h post-treatment | P<0.01 | vs. pre-treatment asas.org |
| Steers | Ergotamine | Reduced | Throughout 120 min post-treatment | P<0.01 | vs. pre-tx & saline nih.gov |
| Steers | Ergonovine | Lowered | For a shorter duration than ergotamine | P<0.01 | nih.gov |
Table 2: Effects of Ergonovine and Ergotamine on LH Levels in Animal Models
| Animal Model | Treatment | Key Finding on LH Levels | Timeframe | Significance | Comparison |
| Cows | Ergonovine | Lowered | During the 3rd h post-treatment | P<0.01 | researchgate.netasas.orgnih.gov |
| Cows | Ergotamine | Lowered | During the 4th h post-treatment | P<0.01 | researchgate.netasas.orgnih.gov |
| Cows | Ergotamine + GnRH | Enhanced LH response | 100-120 min post-GnRH | P<0.01 | vs. saline + GnRH researchgate.net |
| Steers | Ergotamine | Reduced | Throughout 120 min post-treatment | P<0.01 | vs. pre-tx & saline nih.gov |
| Steers | Ergonovine | No significant effect on mean LH | Not specified | - | nih.gov |
Table 3: Effects of Ergonovine and Ergotamine on PGFM Levels in Animal Models
| Animal Model | Treatment | Key Finding on PGFM Levels | Timeframe | Significance | Comparison |
| Heifers | Ergotamine | Increased | 2-5 h post-treatment | P<0.01 | researchgate.net |
| Cows | Ergotamine | Higher | 120-240 min post-treatment | - | vs. saline researchgate.net |
| Cows | Ergotamine | Secretory response observed in 5/6 cows | Not specified | P<0.03 | vs. saline (1/6 cows) asas.org |
| Cows | Ergonovine | Secretory response observed in most cows | Not specified | P<0.01 | vs. absence in saline cows researchgate.netasas.orgnih.gov |
| Cows | Ergotamine | Peak PGFM: 20.7 pg/mL | Not specified | P<0.03 | vs. SAL (3.2 pg/mL) asas.org |
| Cows | Ergonovine | Peak PGFM: 16.5 pg/mL | Not specified | P<0.03 | vs. SAL (3.2 pg/mL) asas.org |
Compound List
this compound
Ergotamine tartrate
Ergonovine maleate
Ergotamine
Ergometrine
Ergometrine maleate
Prolactin
Luteinizing Hormone (LH)
Follicle-Stimulating Hormone (FSH)
13,14-dihydro-15-keto prostaglandin F2α (PGFM)
Prostaglandin F2α
Gonadotropin-releasing Hormone (GnRH)
Saline
Structure Activity Relationship Sar Studies and Analog Development
Identification of Key Pharmacophoric Elements in Ergonovine
Table 1: Key Pharmacophoric Elements of Ergonovine and their Receptor Interactions
| Pharmacophoric Element | Receptor Target(s) | Role/Significance |
| Ergoline (B1233604) Ring System | Adrenergic receptors (α), Serotonin (B10506) receptors (5-HT2A, 5-HT2B) | Provides the core scaffold for binding; essential for overall receptor affinity and interaction. |
| N(1)-H Moiety | 5-HT2A, 5-HT2C | Contributes to subtype selectivity; involved in hydrogen bonding with receptor residues (e.g., Ser242). |
| Amide Side Chain | Uterus, Vascular Smooth Muscle, 5-HT2 receptors | Crucial for potent uterotonic activity; influences receptor binding and efficacy; mediates smooth muscle contraction. |
| 1-hydroxypropan-2-yl Group | Uterus, Vascular Smooth Muscle | Integral part of the side chain, directly contributing to uterotonic and vasoconstrictive effects. |
Impact of Ergoline Ring Modifications on Biological Activity
The tetracyclic ergoline nucleus is the defining feature of this class of alkaloids, and modifications to this core structure can profoundly alter biological activity rsc.orgresearchpromo.comrsc.org. While extensive studies on direct modifications to the ergoline ring system of ergonovine itself are less common in readily available literature, research on related ergoline analogs indicates that alterations to the ring system can lead to marked changes in receptor binding affinity and functional outcomes scispace.com. For instance, the synthesis of partial ergoline analogs has yielded compounds with strong serotonin agonist activity scispace.com. The rigidity and specific spatial orientation of the ergoline scaffold are critical for fitting into receptor binding pockets, and any significant deviation from this established conformation can reduce or abolish activity.
Stereochemical Influences on Receptor Binding and Efficacy
Stereochemistry plays a pivotal role in the pharmacological activity of ergot alkaloids, particularly at the C-8 position of the lysergic acid moiety.
Ergot alkaloids exist as stereoisomers, with the C-8 position being a critical stereocenter. The naturally occurring and therapeutically relevant form of ergonovine is the C-8-R epimer researchgate.netmdpi.comnih.gov. This configuration is associated with potent uterotonic effects and interactions with various receptors, including 5-HT2A and 5-HT2B wikipedia.orgmdpi.com. The corresponding C-8-S epimer, often referred to as ergonovinine, was historically considered to be significantly less active or even inactive researchgate.net. Recent studies suggest that while the C-8-S isomers may have reduced pharmacological activity compared to their R-epimers, they are not entirely devoid of effects and can exhibit distinct properties, though generally less potent and potentially less toxic researchgate.netnih.govmdpi.com. The C-8-R configuration is often associated with greater toxicity and the ability to cross biological barriers like the blood-brain barrier, whereas the C-8-S configuration shows diminished interaction with these barriers and receptors mdpi.com.
Table 2: Stereochemistry at C-8 and its Impact on Ergonovine Activity
| Compound/Isomer | Configuration | Relative Uterotonic Activity | Relative Toxicity | Receptor Interaction Notes |
| Ergonovine | C-8 R | High | Moderate | Potent agonist at α-adrenergic and 5-HT2 receptors; crosses blood-brain barrier; uterotonic effects. |
| Ergonovinine | C-8 S | Low/Negligible | Low | Reduced interaction with receptors and biological barriers; generally considered less active and less toxic than R-isomer. |
The amide side chain of ergonovine, specifically the 1-hydroxypropan-2-yl group attached to the lysergic acid amide, is fundamental to its primary pharmacological action – the stimulation of uterine contractions nih.govebi.ac.uk. This side chain's structure and orientation are crucial for effective binding to uterine smooth muscle and vascular receptors. Its interaction with 5-HT2 receptors, in particular, is thought to mediate its uterotonic effects researchpromo.com. The precise nature of this side chain dictates the compound's affinity and efficacy at various receptor subtypes, contributing to its profile as a potent oxytocic agent.
Comparative SAR with Related Ergot Alkaloids
Ergonovine shares a common ergoline core with other ergot alkaloids, but variations in their side chains and other substituents lead to distinct pharmacological profiles.
Ergonovine (ergometrine) is structurally classified as a simple lysergic acid amide rsc.orgneu.edu.trmdpi.com. In contrast, ergotamine features a more complex peptide side chain, classifying it as an ergopeptide wikipedia.orgrsc.orgmdpi.com. Methylergonovine (B92282) is a derivative of ergonovine, differing by a methyl group at the N-1 position of the ergoline ring neu.edu.trunchealthcare.org.
Ergonovine vs. Ergotamine: While both compounds interact with adrenergic and serotonergic receptors, ergotamine is significantly more potent as a vasoconstrictor than ergonovine researchpromo.comwikipedia.org. Ergotamine's peptide side chain contributes to its stronger affinity for α-adrenergic receptors, leading to more pronounced peripheral vasoconstriction, which is utilized in migraine treatment rsc.orgneu.edu.tr. Ergonovine, while also possessing vasoconstrictive properties, is primarily recognized for its potent uterotonic effects, with its vasoconstrictive actions being relatively weaker researchpromo.comwikipedia.org.
Ergonovine vs. Methylergonovine: Methylergonovine is structurally very similar to ergonovine, differing by the methylation of the indole (B1671886) nitrogen atom at the N-1 position neu.edu.trunchealthcare.org. Both compounds exhibit strong uterotonic effects, making them valuable in obstetrics for controlling postpartum hemorrhage researchpromo.comnih.gov. Their mechanisms involve stimulating α-adrenergic and serotonin receptors to induce uterine contractions researchpromo.com. However, methylergonovine has been associated with cardiac valvulopathy, potentially linked to its agonistic activity at the 5-HT2B receptor, a property that may differ in degree from ergonovine unchealthcare.org.
Receptor Binding Profiles of Ergonovine vs. Other Ergot Alkaloids
Ergonovine, a prominent member of the ergot alkaloid family, exerts its physiological effects through complex interactions with a diverse array of neurotransmitter receptors. Its pharmacological profile is characterized by a broad affinity for various serotonin (5-HT), dopaminergic, and adrenergic receptors, which underpins its uterotonic and vasoconstrictive actions. Understanding these receptor binding profiles, particularly in comparison to other ergot alkaloids, provides critical insights into their structure-activity relationships (SAR) and differential therapeutic or adverse effects.
Ergonovine's Receptor Affinity and Activity
Ergonovine demonstrates significant binding affinity across multiple serotonin receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2C mdpi.com. It acts as an agonist at the 5-HT2A and 5-HT2B receptors wikipedia.orgnih.gov. On 5-HT2 receptors, ergonovine has been described as a partial agonist at lower concentrations and a competitive antagonist at higher concentrations nih.gov. Furthermore, ergonovine exhibits binding to histamine (B1213489) H2 receptors, albeit with lower affinity compared to its interactions with other receptor families nih.gov. Its interaction with dopaminergic receptors, specifically the D2 subtype, is also notable, where it functions as an agonist and inhibits cyclic AMP production with an EC50 of 47 ± 2 nM nih.gov. Ergonovine also stimulates alpha-adrenergic receptors, contributing to its vasoconstrictive properties drugbank.compatsnap.comncats.iopatsnap.commedicines.org.uk. While its uterotonic effect is attributed to its actions on myometrial 5-HT2 and alpha-adrenergic receptors, it also displays weak antagonist actions at dopaminergic receptors in certain blood vessels medicines.org.uk.
Comparative Receptor Binding: Ergonovine Versus Other Ergot Alkaloids
Ergot alkaloids, as a class, share a common ergoline ring structure but exhibit variations in their side chains and stereochemistry, leading to distinct receptor binding affinities and functional activities.
Serotonin Receptors: Ergonovine shows high affinity for several 5-HT receptor subtypes, a characteristic shared with other ergot alkaloids like ergotamine and dihydroergotamine (B1670595), which also bind to 5-HT1 and 5-HT2 families mdpi.comihs-headache.orgoup.comwikipedia.org. Ergotamine, for instance, is a potent partial agonist at 5-HT2A and 5-HT2B receptors ahajournals.org. Methylergonovine, a derivative of ergonovine, is a potent full agonist at 5-HT2A and 5-HT2B receptors ahajournals.orgnih.govoup.com. In contrast, ergonovine has no significant interaction with the 5-HT3A receptor, unlike some other ergot derivatives mdpi.comnih.gov.
Dopamine (B1211576) Receptors: Ergotamine and dihydroergotamine are recognized as agonists at D2 dopamine receptors, similar to ergonovine ihs-headache.orgoup.combmbreports.orgdrugbank.comresearchpromo.com. Studies indicate that ergotamine tartrate has a significantly higher affinity (EC50 of 2 ± 1 nM) for D2 receptors compared to ergonovine (EC50 of 47 ± 2 nM) nih.govnih.gov. Other ergot alkaloids, such as ergovaline (B115165), also exhibit potent D2 receptor activity nih.govoup.com.
Adrenergic Receptors: Both ergonovine and ergotamine act as agonists at alpha-adrenergic receptors drugbank.compatsnap.commedicines.org.ukihs-headache.orgoup.combmbreports.orgdrugbank.comresearchpromo.comwfsahq.orgnih.govnih.govoup.comfrontiersin.org. R-epimers of ergot alkaloids, which include compounds like ergotamine and ergocristine, generally display higher affinity for alpha-adrenergic receptors, particularly alpha-2 subtypes, compared to alpha-1 subtypes nih.gov. Ergonovine, however, is noted to have less pronounced alpha-adrenergic effects compared to ergotamine medicines.org.uk.
Histamine Receptors: Ergonovine shows binding affinity for histamine H2 receptors, whereas ergotamine demonstrates negligible binding to these receptors nih.gov.
Structure-Activity Relationship (SAR) Insights from Receptor Binding
The comparative receptor binding data highlights key SAR principles within the ergot alkaloid class. The ergoline ring system serves as a fundamental scaffold for receptor interaction, while modifications to the substituents and stereochemistry dictate receptor selectivity and functional outcome nih.govmdpi.com.
The difference between methylergonovine, a potent 5-HT2B receptor agonist, and methysergide (B1194908), an antagonist at the same receptor, illustrates how subtle structural changes, such as the addition of a single methyl group, can drastically alter receptor efficacy nih.govbmbreports.org. These alterations affect interactions with specific amino acid residues within the receptor's binding pocket, such as T1403.37 and A2255.46, which are crucial for determining agonist or antagonist activity nih.govbmbreports.org.
Furthermore, the stereochemistry at the C-8 position, differentiating R- and S-epimers of ergot alkaloids, influences receptor binding kinetics and affinity. R-epimers are often associated with higher affinity and slower dissociation rates from vascular receptors, including alpha-adrenergic and serotonin receptors, contributing to sustained vasoconstrictive effects nih.govnih.govoup.com. The potential for functional selectivity, where a single molecule can activate different signaling pathways through the same receptor, may also explain variations in observed effects, such as the non-psychoactive nature of ergotamine despite its potent 5-HT2A agonism wikipedia.org.
Note: pKi and EC50 values are presented where available. "High affinity" is used when specific quantitative data was not provided but the source indicated significant binding.
Mechanistic Toxicology and Cellular Pharmacology of Ergonovine
Pre-clinical Investigations of Organ-Specific Mechanistic Responses
Ergonovine exerts a potent vasoconstrictive effect on the cardiovascular system, a mechanism that has been explored in various animal models. The primary modes of action involve interactions with serotonin (B10506) (5-HT) and α-adrenergic receptors on vascular smooth muscle. drugbank.com
In studies using the rabbit main coronary artery, ergonovine-induced contraction is attributed to its function as a 5-HT receptor agonist. nih.gov The mechanism appears to involve an acceleration of calcium (Ca²⁺) influx into the smooth muscle cells, which is a critical step for initiating contraction. nih.govnih.gov The effect of ergonovine can be attenuated by methysergide (B1194908), a 5-HT receptor antagonist. nih.gov
Furthermore, the integrity of the vascular endothelium plays a role in modulating ergonovine's effects. Removal of the endothelium in the rabbit coronary artery model was shown to enhance the contractions induced by ergonovine. nih.gov This suggests that the intact endothelium may release inhibitory substances, possibly prostanoids, that partially counteract the vasoconstriction. nih.gov Therefore, in conditions with endothelial damage, the vasoconstrictive response to ergonovine may be amplified. nih.gov This action is primarily mediated by stimulation of alpha-adrenergic and serotonin receptors, leading to arterial vasoconstriction. drugbank.com
The most prominent pharmacological effect of ergonovine is its powerful stimulation of uterine smooth muscle, leading to increased force and frequency of contractions. drugbank.com This uterotonic activity forms the basis of its clinical use. The mechanism of action is understood to be a direct effect on the myometrial cells. drugbank.com
On a cellular level, smooth muscle contraction is initiated by an increase in intracellular cytoplasmic calcium. youtube.com Ergonovine, acting as an agonist at α-adrenergic and serotonin (specifically 5-HT2) receptors on uterine muscle cells, triggers a signaling cascade that leads to this calcium increase. drugbank.comyoutube.com This cascade involves the activation of phospholipase C, which ultimately results in the release of calcium from intracellular stores and promotes its influx from the extracellular space. nih.gov The elevated calcium levels activate myosin light chain kinase, which phosphorylates myosin, enabling it to interact with actin and generate contractile force. youtube.com
Studies on isolated rat uterine tissue have confirmed its responsiveness to various contractile agents, providing a standard model for investigating these mechanisms. nih.govresearchgate.net Ergonovine's direct stimulation of uterine muscle, mediated by specific receptor interactions and subsequent intracellular signaling, is the fundamental mechanistic basis for its powerful contractile effect on the uterus. drugbank.com
Central Nervous System: Receptor Interactions and Neuromodulation in Pre-clinical Settings
In pre-clinical investigations, ergonovine demonstrates a complex pharmacological profile within the central nervous system, characterized by its interaction with a range of neurotransmitter receptors. This broad receptor affinity underpins its diverse physiological and neuromodulatory effects observed in animal models. The primary targets of ergonovine include serotonin (5-HT), dopamine (B1211576), and adrenergic receptors, where it can act as both an agonist and an antagonist.
Ergonovine exhibits a notable affinity for several serotonin receptor subtypes. It has been reported to have a high affinity for 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2C receptors. mdpi.com At the 5-HT2 receptor, its activity is concentration-dependent, acting as a partial agonist at lower concentrations (0.1–1 µM) and transitioning to a competitive antagonist at higher concentrations (10 µM). mdpi.com However, in studies using Xenopus oocytes expressing human 5-HT3A receptors, ergonovine did not show any significant interaction or inhibitory activity. nih.gov
Pre-clinical studies in rats have shown that ergonovine stimulates both dopamine and 5-HT receptors in the central nervous system. This dual stimulation is associated with a significant and prolonged increase in locomotor activity, which can be completely prevented by pretreatment with dopamine receptor antagonists such as spiperone or pimozide. Furthermore, intracerebroventricular administration of ergonovine in rats leads to a profound and lasting hypothermia. Functionally, ergonovine has been shown to decelerate the turnover of cerebral serotonin in both mice and rats. nih.gov
In the dopaminergic system, ergonovine has been demonstrated to be effective in inhibiting vasoactive intestinal peptide (VIP)-stimulated cyclic AMP production in GH4ZR7 cells transfected with the rat D2 dopamine receptor. This indicates a functional interaction with D2 receptors, eliciting a second messenger response. nih.gov
Ergonovine's interaction with the adrenergic system has also been characterized. In studies using the mouse anococcygeus muscle, ergonovine produced concentration-dependent contractions, which were attenuated by alpha-adrenoceptor antagonists. The rank order of potency for these antagonists was prazosin > phentolamine > yohimbine, suggesting a primary interaction with α1-adrenoceptors. Further investigation with the irreversible antagonist phenoxybenzamine allowed for the estimation of the dissociation constant (KD) for ergonovine, concluding that it causes direct activation of postsynaptic α1-adrenoceptors. nih.govdrugbank.com This is further supported by research on isolated human myometrium, which provides evidence for the role of α-adrenergic signaling in the uterotonic effects of ergonovine. nih.gov
Interactive Table: Pre-clinical Receptor Binding and Functional Data for Ergonovine
| Receptor Subtype | Animal/Cell Model | Parameter | Value |
| 5-HT1E | Cloned human receptor | Ki | <100 nM |
| D2 Dopamine | GH4ZR7 cells | EC50 | 47 ± 2 nM |
| α1-Adrenoceptor | Mouse anococcygeus muscle | KD | 0.41 µM |
Molecular Basis of Drug-Drug Interactions at a Mechanistic Level (e.g., CYP3A4 inhibition affecting related compounds)
The molecular basis for many of the drug-drug interactions involving ergonovine and related ergot alkaloids is centered on their metabolism by the cytochrome P450 enzyme system, specifically the CYP3A4 isoform. Ergot alkaloids are known substrates for CYP3A4, meaning they are metabolized by this enzyme in the liver. acnp.org This metabolic pathway is a critical determinant of their clearance from the body.
A significant mechanism for drug-drug interactions arises when ergonovine is co-administered with potent inhibitors of CYP3A4. Strong inhibitors of this enzyme, such as protease inhibitors (e.g., ritonavir), certain macrolide antibiotics, and azole antifungals, can significantly decrease the metabolism of ergonovine. acnp.org This inhibition of CYP3A4 leads to reduced clearance and consequently, elevated plasma concentrations of the ergot alkaloid. The accumulation of ergonovine can precipitate acute ergot toxicity, also known as ergotism.
Conversely, the co-administration of CYP3A4 inducers can lead to a different type of interaction. Inducers of CYP3A4 can increase the metabolic rate of ergonovine, potentially leading to lower plasma concentrations and diminished therapeutic efficacy.
Importantly, pre-clinical research has demonstrated that ergonovine itself can act as an inhibitor of CYP3A4. An in vitro study using rat liver microsomes found that ergonovine treatment inhibited CYP3A4 activity in a dose-dependent manner, producing a quadratic inhibition curve. drugbank.com This suggests that ergonovine has the potential to be a "perpetrator" in drug-drug interactions, affecting the metabolism of other drugs that are also substrates of CYP3A4. The mechanism of this inhibition, whether competitive, non-competitive, or mechanism-based, requires further elucidation. Mechanism-based inhibition, in particular, is a critical consideration as it involves the formation of a reactive metabolite that can irreversibly inactivate the enzyme, leading to a more prolonged and potent interaction. nih.govdeakin.edu.audrugbank.com
The interplay between ergonovine as a substrate and an inhibitor of CYP3A4 creates a complex potential for drug-drug interactions. The clinical significance of these interactions is dependent on various factors, including the specific drugs being co-administered, their dosages, and individual patient characteristics that may influence drug metabolism.
Interactive Table: Summary of Ergonovine's Interaction with CYP3A4
| Interaction Type | Mechanism | Potential Clinical Outcome | Interacting Drug Class (Examples) |
| Ergonovine as a victim | Inhibition of CYP3A4 by co-administered drug | Increased ergonovine levels, risk of ergotism | Protease inhibitors, Azole antifungals |
| Ergonovine as a victim | Induction of CYP3A4 by co-administered drug | Decreased ergonovine levels, reduced efficacy | Not specified in provided context |
| Ergonovine as a perpetrator | Inhibition of CYP3A4 by ergonovine | Increased levels of co-administered CYP3A4 substrates | Other CYP3A4 substrates |
Computational Approaches in Ergonovine Research
Molecular Docking and Ligand-Receptor Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, e.g., ergonovine) when bound to a second (the receptor, e.g., a protein) to form a stable complex. This method is crucial for understanding the basis of ergonovine's pharmacological effects, as it targets multiple receptor types, including serotonergic, dopaminergic, and α-adrenergic receptors. nih.govmdpi.com
Docking studies on ergot alkaloids, which are structurally similar to ergonovine, have provided valuable insights into their receptor interactions. For instance, an in silico molecular docking study of the ergot alkaloid ergocristinine (B1242015) with the serotonin (B10506) 5-HT2A receptor and the alpha-2A adrenergic receptor was performed to predict binding affinity. The results, obtained using AutoDock Vina and DockThor software, indicated strong binding to both receptors. A hydrogen bond was identified between ergocristinine and amino acid residues within the binding sites of both the 5-HT2A and alpha-2A adrenergic receptors. figshare.com Such studies help to elucidate the specific molecular interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex and trigger a biological response.
Conversely, computational modeling can also reveal a lack of interaction. A study investigating the effects of ergonovine and the related compound chanoclavine (B110796) on the human serotonin 5-HT3A receptor combined electrophysiological experiments with docking simulations. The results showed that while chanoclavine was able to bind to and inhibit the 5-HT3A receptor, the study concluded that ergonovine has no significant interaction with any amino acid sequence of this particular receptor subtype. nih.gov This highlights the specificity of ligand-receptor interactions and the utility of computational models in differentiating the activity of closely related molecules.
| Ligand | Receptor Target | Docking Software | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Predicted) |
|---|---|---|---|---|
| Ergocristinine | Serotonin 5-HT2A Receptor | AutoDock Vina / DockThor | -9.7 / -11.0 | Involved in H-bond formation (specific residues not detailed in source) |
| Ergocristinine | Alpha-2A Adrenergic Receptor | AutoDock Vina / DockThor | -8.7 / -11.4 | Involved in H-bond formation (specific residues not detailed in source) |
| Ergonovine | Serotonin 5-HT3A Receptor | Not Specified | No significant interaction found | None |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. researchgate.net For a compound like ergonovine, MD simulations can provide detailed insights into its conformational flexibility, how it binds to a receptor, and the stability of the resulting complex. These simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe the dynamic behavior of the ligand and receptor at an atomic level. acs.org
Due to the structural similarity between ergot alkaloids, MD simulation studies on compounds like ergotamine provide a strong model for understanding the binding dynamics of ergonovine. A comprehensive study performed a total of 6.0 µs of MD simulations on ergotamine and its derivative, dihydroergotamine (B1670595), in complex with the 5-HT1B serotonin receptor. nih.gov The simulations revealed subtle but important differences in their interaction patterns and the resulting receptor structure. acs.org
Conformational analysis, which is a key component of MD studies, has also been performed on ergot alkaloids using other computational methods. Potential-energy calculations for ergotamine have shown that the molecule can exist in various conformations, with the biologically active form likely being a folded, hydrogen-bonded structure in non-polar environments like a receptor binding site. nih.gov
| Parameter | Finding for Ergotamine* at 5-HT1B Receptor | Computational Method | Implication |
|---|---|---|---|
| Binding Stability | Lower Root-Mean-Square Fluctuation (RMSF) compared to Dihydroergotamine. | Molecular Dynamics (MD) Simulation | Indicates a tighter and more stable binding within the receptor pocket. |
| Binding Energy | Stronger overall binding energy. | MM-GBSA Calculations | Correlates with higher potency. |
| Key Interactions | Identified Trp327 and Phe331 as key residues for maintaining an active receptor state. | MD Simulation & Dynamic Network Analysis | Highlights specific amino acids crucial for the drug's mechanism of action. |
| Active Conformation | A folded, hydrogen-bonded conformation is predicted to be the most likely biologically active form. | Potential-Energy Calculations | Provides insight into the structural shape of the ligand when it binds to its target. |
In Silico Prediction of Metabolic Pathways and Enzyme Interactions
In silico prediction of drug metabolism is a critical area of computational toxicology and drug discovery. These methods aim to forecast how a drug will be chemically modified by the body, primarily by enzymes such as the cytochrome P450 (CYP) family. nih.govnih.gov Predicting metabolic pathways can help identify potential metabolites, understand drug-drug interactions, and anticipate toxic effects. nih.govnih.gov
Experimental studies have shown that ergonovine can interact with metabolic enzymes. Specifically, research has demonstrated that ergonovine inhibits the in vitro activity of CYP3A4, a key enzyme responsible for the metabolism of a large number of drugs. researchgate.net This finding is significant because inhibition of CYP3A4 can lead to drug-drug interactions, where the presence of ergonovine could slow the breakdown of other drugs metabolized by the same enzyme, potentially increasing their concentration and risk of adverse effects. drugs.com
Computational approaches can be used to further explore these interactions. In silico methods for metabolism prediction are broadly categorized into ligand-based and structure-based approaches. nih.gov
Ligand-based methods use knowledge from known substrates of a particular enzyme to build predictive models. These can include QSAR models or expert systems that contain rules about which chemical groups are likely to be metabolized. nih.govresearchgate.net
Structure-based methods , such as molecular docking, place the drug molecule directly into the three-dimensional structure of the metabolizing enzyme (e.g., CYP3A4). This allows for the analysis of how well the drug fits into the active site and whether it is positioned favorably for a metabolic reaction to occur. mdpi.com
By applying these in silico tools, researchers could model the interaction between ergonovine and the CYP3A4 active site to understand the mechanism of the observed inhibition. Furthermore, these predictive models could be used to screen for other potential metabolizing enzymes and predict the likely sites on the ergonovine molecule where metabolism occurs, helping to identify potential metabolites before they are confirmed experimentally.
Future Directions and Emerging Research Avenues for Ergonovine Investigation
Exploration of Undiscovered Biosynthetic Pathways and Enzymes
The biosynthesis of ergot alkaloids, including ergonovine, originates from a complex pathway involving a series of enzymatic reactions. While significant progress has been made in elucidating the ergot alkaloid synthesis (EAS) gene clusters in various fungi, there remain gaps in our understanding of the complete biosynthetic route to ergonovine. Future research will likely focus on identifying and characterizing the undiscovered enzymes and intermediate steps in this pathway.
The initial steps in the biosynthesis of all ergot alkaloids are conserved and lead to the formation of chanoclavine-I. From this branch point, the pathway diverges to produce the vast array of ergot alkaloids. The conversion of agroclavine to elymoclavine and subsequently to lysergic acid, a key precursor of ergonovine, is one area that requires further investigation. While cytochrome P-450 monooxygenases are implicated, the specific enzymes and their mechanisms are not fully understood.
Advances in genome mining and comparative genomics of ergot alkaloid-producing fungi, such as Claviceps purpurea, will be instrumental in identifying novel candidate genes within the EAS cluster. Functional characterization of these genes through heterologous expression and gene knockout studies will be crucial to confirm their roles in the ergonovine biosynthetic pathway. This exploration could unveil novel enzymes with unique catalytic activities, offering potential for biotechnological applications in the synthesis of new ergonovine analogs.
Table 1: Key Areas for Future Research in Ergonovine Biosynthesis
| Research Area | Description | Potential Impact |
| Identification of Novel Enzymes | Characterizing the enzymes responsible for the later steps of lysergic acid formation. | Deeper understanding of the biosynthetic pathway and potential for biocatalysis. |
| Pathway Regulation | Investigating the regulatory networks that control the expression of EAS genes. | Optimization of ergonovine production in fungal fermentation systems. |
| Intermediate Metabolite Profiling | Identifying and characterizing previously unknown intermediates in the pathway. | A more complete map of the biosynthetic route to ergonovine. |
| Comparative Genomics | Analyzing the EAS gene clusters across different ergot alkaloid-producing fungi. | Insights into the evolution of the pathway and discovery of enzyme variants. |
Development of Advanced In Vitro and Ex Vivo Models for Mechanistic Studies
To gain a deeper understanding of the molecular mechanisms underlying ergonovine's physiological effects, the development of more sophisticated in vitro and ex vivo models is essential. Current research often relies on isolated tissue preparations, such as myometrial strips, to study the contractile effects of ergonovine on the uterus. nih.govnih.govmcmaster.ca While these models have provided valuable insights, they have limitations in fully recapitulating the complex cellular and tissue interactions that occur in vivo.
Future research should focus on developing and utilizing advanced models such as:
Organ-on-a-chip systems: These microfluidic devices can be used to create miniaturized, functional models of human organs, such as the uterus or blood vessels. researchgate.netnih.gov A "uterus-on-a-chip" model, for instance, could allow for the precise control of the cellular microenvironment and the real-time monitoring of cellular responses to ergonovine, providing a more physiologically relevant platform for mechanistic studies.
Ex vivo perfusion models: The ex vivo perfusion of whole organs, such as the uterus or placenta, offers a more integrated system to study the pharmacokinetics and pharmacodynamics of ergonovine. nih.govnih.govrug.nl These models maintain the three-dimensional architecture and cellular heterogeneity of the organ, allowing for the investigation of drug distribution, metabolism, and transport in a more realistic setting.
3D cell cultures and organoids: The use of three-dimensional cell culture models and organoids derived from uterine or vascular tissues can provide a more accurate representation of the in vivo environment compared to traditional 2D cell cultures. These models can be used to study the effects of ergonovine on cell signaling, gene expression, and tissue function in a more physiologically relevant context.
These advanced models will not only enhance our understanding of ergonovine's mechanisms of action but also provide valuable platforms for the screening and development of novel therapeutic agents with improved efficacy and safety profiles.
Novel Analytical Techniques for Enhanced Specificity and Sensitivity in Research
The accurate and sensitive detection of ergonovine and its metabolites is crucial for both research and clinical applications. While established analytical methods such as high-performance liquid chromatography (HPLC) coupled with fluorescence or mass spectrometry (MS) detection are widely used, there is a continuous need for the development of novel techniques with enhanced specificity and sensitivity.
Future research in this area will likely focus on:
Advanced Mass Spectrometry Techniques: The use of high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) can provide highly specific and sensitive detection of ergonovine and its metabolites in complex biological matrices. nih.gov Techniques such as liquid chromatography-mass spectrometry (LC-MS) are effective for quantifying ergot alkaloids. scienceopen.com
Novel Sensor Technologies: The development of electrochemical and optical biosensors offers the potential for rapid, real-time monitoring of ergonovine levels. These sensors can be designed to be highly specific for ergonovine, providing a valuable tool for both in vitro and in vivo studies. New composite electrochemical sensors have shown potential for real-time process control. nih.govscienceopen.com
Aptamer-Based Assays: Aptamers are single-stranded DNA or RNA molecules that can bind to specific targets with high affinity and specificity. The development of aptamer-based assays for ergonovine could provide a sensitive and selective alternative to traditional immunoassays.
Imaging Techniques: The use of advanced imaging techniques, such as mass spectrometry imaging (MSI), can provide valuable information on the spatial distribution of ergonovine within tissues and organs. This can help to elucidate the sites of action and metabolism of the compound.
The development of these novel analytical techniques will not only improve the accuracy and sensitivity of ergonovine detection but also open up new avenues for research into its pharmacokinetics, metabolism, and mechanism of action.
Design and Synthesis of Ergonovine Hybrids and Conjugates for Targeted Research Tools
To further probe the molecular targets and mechanisms of action of ergonovine, the design and synthesis of novel chemical tools are essential. Ergonovine hybrids and conjugates can be engineered to incorporate specific functionalities, enabling their use in a variety of research applications.
Future directions in this area include:
Fluorescently Labeled Ergonovine: The conjugation of ergonovine to a fluorescent dye would allow for the direct visualization of its binding to and localization within cells and tissues. rsc.orgnih.govresearchgate.net This would be a valuable tool for studying receptor distribution and trafficking, as well as for high-throughput screening of potential drug candidates that interact with ergonovine's binding sites.
Biotinylated Ergonovine: The attachment of a biotin tag to ergonovine would enable its use in affinity-based purification and detection methods. nih.govresearchgate.netdocumentsdelivered.com For example, biotinylated ergonovine could be used to isolate and identify its receptor proteins from complex biological samples.
Photoaffinity Probes: The incorporation of a photo-reactive group into the ergonovine structure would allow for the covalent labeling of its binding partners upon photo-irradiation. This technique is particularly useful for identifying and characterizing novel receptors and binding proteins.
Targeted Delivery Conjugates: The conjugation of ergonovine to a targeting moiety, such as an antibody or a peptide that recognizes a specific cell surface receptor, could be used to deliver the compound to specific cell types or tissues. researchgate.netmdpi.com This approach could be used to investigate the cell-specific effects of ergonovine and to develop more targeted therapeutic strategies.
The development of these ergonovine-based chemical probes will provide powerful tools for dissecting the complex pharmacology of this important compound and for identifying new therapeutic targets.
Investigation of Ergonovine's Role in Receptor Heteromerization and Allosteric Modulation
Ergonovine is known to interact with a variety of G protein-coupled receptors (GPCRs), including serotonin (B10506), dopamine (B1211576), and adrenergic receptors. wikipedia.orgnih.gov Emerging evidence suggests that GPCRs can form heterodimers or higher-order oligomers, which can lead to altered pharmacological and signaling properties. nih.govemory.eduendocrine-abstracts.org The investigation of ergonovine's role in receptor heteromerization and allosteric modulation represents a promising new frontier in understanding its complex pharmacology.
Future research in this area should explore:
Ergonovine's effect on receptor heteromerization: Studies are needed to determine whether ergonovine can promote or inhibit the formation of specific GPCR heteromers. Techniques such as bioluminescence resonance energy transfer (BRET) and fluorescence resonance energy transfer (FRET) can be used to study receptor-receptor interactions in living cells.
Allosteric modulation by ergonovine: It is possible that ergonovine binds to an allosteric site on its target receptors, thereby modulating the binding and/or efficacy of the endogenous ligand. nih.govvcu.edu A derivative of ergometrine, methysergide (B1194908), has been identified as an allosteric modulator of serotonin receptors. nih.gov Functional assays, such as radioligand binding and second messenger signaling assays, can be used to investigate the allosteric effects of ergonovine.
Functional consequences of ergonovine-induced receptor heteromerization: The formation of receptor heteromers can lead to novel signaling pathways and cellular responses. It is important to investigate the functional consequences of ergonovine-induced receptor heteromerization on downstream signaling cascades and cellular functions.
Crosstalk between serotonin and dopamine receptors: There is evidence of functional crosstalk between serotonin 5-HT2A and dopamine D2 receptors, both of which are targets of ergonovine. nih.gov Future studies could investigate how ergonovine modulates this crosstalk and the implications for its therapeutic and adverse effects.
A deeper understanding of ergonovine's role in receptor heteromerization and allosteric modulation could lead to the development of more selective and effective therapeutic agents that target specific receptor complexes.
Application of Omics Technologies (Genomics, Proteomics, Metabolomics) to Ergonovine Research
Future applications of omics technologies in ergonovine research include:
Genomics: Genomic approaches can be used to identify the complete set of genes involved in the ergonovine biosynthetic pathway in producing fungi. mdpi.com Furthermore, pharmacogenomic studies in model organisms and human populations can help to identify genetic variations that influence individual responses to ergonovine.
Proteomics: Proteomic analysis can be used to identify the proteins that are differentially expressed or post-translationally modified in response to ergonovine treatment. This can provide insights into the cellular pathways and networks that are modulated by the compound. For example, proteomics was used to analyze the different protein expression profiles in the presence of ergot alkaloids in Metarhizium brunneum. mdpi.com
Metabolomics: Metabolomic profiling can be used to characterize the global changes in the metabolome that occur following ergonovine administration. This can help to identify the metabolic pathways that are affected by the compound and to discover novel biomarkers of its effects. Metabolomic analysis of seeds has led to the identification of a previously uncharacterized glycoside form of ergonovine. mdpi.com
Table 2: Application of Omics Technologies in Ergonovine Research
| Omics Technology | Research Application | Expected Outcomes |
| Genomics | Identification of novel biosynthetic genes; Pharmacogenomic studies. | Complete biosynthetic pathway elucidation; Identification of genetic markers for ergonovine response. |
| Proteomics | Analysis of protein expression changes upon ergonovine treatment. | Identification of novel drug targets and signaling pathways. |
| Metabolomics | Profiling of metabolic changes induced by ergonovine. | Discovery of biomarkers for ergonovine efficacy and toxicity; Understanding of metabolic effects. |
The integrated analysis of data from these different omics platforms will provide a systems-level understanding of ergonovine's biological effects and will pave the way for the development of new therapeutic strategies and personalized medicine approaches.
Q & A
Basic: What standardized analytical methods are recommended for quantifying ergonovine tartrate in pharmaceutical formulations?
Advanced: How can Design of Experiments (DoE) optimize reverse-phase HPLC (RP-HPLC) methods for this compound analysis?
Answer:
- Basic: The United States Pharmacopeia (USP) monographs outline official methods for this compound quantification, typically using RP-HPLC with photodiode array (PDA) detection. These methods specify column type (C18), mobile phase composition (e.g., methanol-phosphate buffer), and validation parameters (linearity, precision) .
- Advanced: Box-Behnken designs (BBD) are effective for optimizing RP-HPLC conditions. For example, three-factor BBD (e.g., mobile phase pH, flow rate, column temperature) can model interactions between variables and identify optimal separation conditions while minimizing peak tailing. Response surface methodology (RSM) and ANOVA validate robustness, ensuring compliance with ICH Q2(R1) guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
